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1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine Documentation Hub

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  • Product: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
  • CAS: 544462-63-7

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Executive Summary This technical guide provides a rigorous framework for the solubilization and handling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (CAS 544462-63-7). As a piperazine derivative featuring both a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the solubilization and handling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (CAS 544462-63-7). As a piperazine derivative featuring both a lipophilic nitrophenyl group and a polar ethylsulfonyl moiety, this compound presents specific solubility challenges critical to drug discovery workflows.

Improper solubilization frequently leads to "silent precipitation" in biological assays, resulting in false negatives or inconsistent IC50 values. This guide moves beyond basic observations to establish a self-validating protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and managing the transition to aqueous buffers (Water/PBS).

Physicochemical Profile & Theoretical Solubility

Understanding the structural determinants of solubility is the first step in protocol design. The nitro group (


) enhances crystallinity and reduces aqueous solubility, while the sulfonyl group provides a dipole moment that aids solvation in polar aprotic solvents like DMSO.
PropertyDataRelevance to Solubility
Compound Name 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazineCore Analyte
CAS Number 544462-63-7Unique Identifier
Molecular Weight 299.35 g/mol Moderate MW; favorable for diffusion
Molecular Formula

Heteroatom rich
Physical State Solid (Crystalline)High lattice energy requires energy input (sonication) to break
Predicted LogP ~1.5 – 2.0Moderately lipophilic; prone to aqueous crash-out
H-Bond Donors 0Aprotic; relies on dipole-dipole interactions

Solubility in DMSO (Stock Preparation)

Status: High Solubility (Target: 10 mM – 50 mM)

DMSO is the industry-standard solvent for this compound due to its ability to disrupt the crystal lattice of sulfonamide derivatives. However, the rate of dissolution is often the bottleneck.

Mechanism of Action

DMSO acts as a polar aprotic acceptor. It solvates the electron-deficient aromatic ring (due to the nitro group) and interacts with the sulfonyl dipole.

Protocol: Preparation of a 10 mM Stock Solution

Standardizing the stock preparation prevents concentration errors downstream.

  • Weighing: Accurately weigh 2.99 mg of the solid compound into a sterile 1.5 mL amber glass vial (to protect from potential photodegradation of the nitro moiety).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
    99.9%, Water Content <0.1%).
    
    • Note: Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

  • Vortexing: Vortex at high speed for 30 seconds.

  • Sonication (Critical Step): Sonicate in a water bath at 25°C for 5–10 minutes.

    • Validation: Hold the vial up to a light source. The solution must be completely clear with no "swirling" refractivity or particulate matter.

  • Storage: Store at -20°C.

    • Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce precipitation. Aliquot into single-use volumes (e.g., 50

      
      L) to maintain integrity.
      

Solubility in Water & Aqueous Buffers

Status: Low Solubility (Risk of Precipitation > 50


M)

Direct dissolution of the solid in water is not recommended and will likely fail. The protocol below addresses the "Kinetic Solubility"—the ability of the compound to remain in solution when diluted from DMSO into water.

The "Crash-Out" Phenomenon

When the DMSO stock is added to an aqueous buffer (PBS, Media), the solvent environment changes instantly from lipophilic to hydrophilic. If the concentration exceeds the thermodynamic solubility limit, the compound will nucleate and precipitate.

Protocol: Kinetic Solubility Determination (Self-Validating)

This workflow ensures you define the "Safe Working Limit" for your specific assay buffer.

SolubilityWorkflow cluster_0 Phase 1: Stock Prep cluster_1 Phase 2: Aqueous Challenge cluster_2 Phase 3: Validation Solid Solid Compound (CAS 544462-63-7) Stock 10 mM Stock Solution Solid->Stock Weigh DMSO Anhydrous DMSO DMSO->Stock Solvate Mix Mixing Step (Vortex) Stock->Mix Spike (1%) Buffer PBS / Media (pH 7.4) Buffer->Mix Incubate Incubation (2h @ 25°C) Mix->Incubate Filter Filtration (0.45 µm) Incubate->Filter Remove Precipitate Analysis HPLC-UV / LC-MS Quantification Filter->Analysis Measure Soluble Fraction

Figure 1: Kinetic Solubility Workflow. This process determines the maximum concentration capable of remaining in solution during biological assays.

Step-by-Step Dilution Protocol
  • Prepare Buffer: Use PBS (pH 7.4) or your specific assay media.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM working stock.

    • Why? Pipetting small volumes of 100% DMSO into water can cause local precipitation at the pipette tip due to the exothermic mixing reaction.

  • Final Spike:

    • Add the DMSO stock to the buffer while vortexing the buffer.

    • Max DMSO Concentration: Keep final DMSO

      
       1% (v/v) to avoid cellular toxicity.
      
    • Example: To achieve 100

      
      M, add 10 
      
      
      
      L of 10 mM stock to 990
      
      
      L Buffer.
  • Visual Inspection: Check for turbidity immediately and after 2 hours. If cloudy, the compound has crashed out.

Troubleshooting & Best Practices

IssueCauseCorrective Action
Cloudiness upon dilution Concentration exceeds kinetic solubility limit.Reduce target concentration (e.g., from 100

M to 10

M).
Precipitate in frozen stock DMSO crystallization or moisture ingress.Warm to 37°C and sonicate. Ensure vial is sealed tight to prevent water absorption (DMSO is hygroscopic).
Inconsistent Assay Data Compound adhering to plastic.Use low-binding plasticware or glass-coated plates.
Yellow color change Nitro group reduction or pH sensitivity.Check buffer pH.[1] Nitro compounds can be pH indicators or light-sensitive. Protect from light.

References

  • BLD Pharm. (n.d.).[2] 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine MSDS and Properties. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 1-[(4-Nitrophenyl)methylsulfonyl]piperazine (Structural Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Nitrophenyl)piperazine Product Information. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for kinetic solubility protocols).

Sources

Exploratory

Introduction: The Nitrophenylpiperazine Core as a Privileged Scaffold

An In-depth Technical Guide to the Known Biological Activity of Nitrophenylpiperazine Derivatives In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Known Biological Activity of Nitrophenylpiperazine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example of such a scaffold, prized for its unique physicochemical properties.[1] Its six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 4 provides a combination of structural rigidity, conformational flexibility, and tunable basicity.[2][3] These features allow piperazine-containing molecules to effectively orient themselves within enzyme active sites and receptor pockets, making them a cornerstone in the design of therapeutics for the central nervous system (CNS), infectious diseases, and more.[2][4]

This guide focuses on a specific, highly versatile subset: nitrophenylpiperazine (NPP) derivatives . The incorporation of a nitrophenyl group onto the piperazine core introduces distinct electronic and steric properties that have been exploited to generate a diverse array of biological activities. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic environment of the entire molecule, influencing target binding affinity and intrinsic activity. This technical whitepaper will provide an in-depth exploration of the known biological activities of NPP derivatives, moving from their role as antimicrobial agents to specific enzyme inhibitors and neuromodulators. We will dissect the structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols to offer a comprehensive resource for researchers and drug development professionals.

Antimicrobial and Antifungal Activities: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens presents one of the most significant challenges to modern medicine, creating a pressing need for novel antimicrobial agents.[5][6] The piperazine scaffold has proven to be a promising starting point for the development of such drugs.[7] Researchers have investigated NPP derivatives for their potential to combat a range of bacterial and fungal pathogens, revealing encouraging, albeit often moderate, activity.[5][6]

Structure-Activity Relationship (SAR) and Key Findings

A key study in this area involved the synthesis and evaluation of a series of 1-(4-nitrophenyl)piperazine derivatives against various mycobacterial strains and fungi.[5] The results underscored a critical principle in drug design: the interplay between lipophilicity and biological activity. The activity against Mycobacterium kansasii was found to be positively influenced by higher lipophilicity and the electron-donating properties of substituents on the molecule.[5] This suggests that for these compounds to reach their intracellular targets within the lipid-rich mycobacterial cell wall, an optimal balance of solubility and hydrophobicity is crucial. Compounds with higher lipophilicity can more effectively partition into and traverse these biological membranes.

The most effective compounds from this series demonstrated activity in the low micromolar range, indicating their potential as lead structures for further optimization.

Quantitative Data: Antimicrobial and Antifungal Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative NPP derivatives against selected pathogens, illustrating the quantitative potency of this chemical class.

Compound IDTarget OrganismMIC (µM)Reference
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0[5]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinum15.0[5]
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.4[5]
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2[5]
Experimental Protocol: Broth Microdilution MIC Assay

The determination of MIC is the gold standard for measuring the in vitro susceptibility of a pathogen to an antimicrobial agent. The protocol below describes a standard broth microdilution method.

Rationale: This method is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and concentrations), and conservation of reagents. It provides a quantitative endpoint (the MIC) that is reproducible and directly comparable across different studies.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized NPP derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM). This serves as the primary stock solution.

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

  • Serial Dilution: Add a calculated volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the subsequent wells of that row. This creates a gradient of compound concentrations. Ensure the final DMSO concentration is non-inhibitory to the test organism (typically ≤1%).

  • Inoculum Preparation: Grow the microbial strain to the logarithmic phase in an appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to all wells, including a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for Staphylococcus aureus).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay MIC Assay Execution cluster_analysis Data Analysis Compound NPP Derivative Synthesis & Purification Stock Prepare High-Conc. Stock (DMSO) Compound->Stock Plate 96-Well Plate Setup Stock->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbe Inoculum->Inoculate Dilute Serial Dilution of NPP Derivative Plate->Dilute Dilute->Inoculate Incubate Incubate at Optimal Conditions Inoculate->Incubate Readout Visual or Spectrophotometric Readout Incubate->Readout MIC Determine MIC Value Readout->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Profile: The Case of Tyrosinase

Beyond antimicrobial applications, NPP derivatives have been engineered as specific enzyme inhibitors. A notable example is their activity against tyrosinase, the key enzyme in the melanin biosynthesis pathway.[8][9] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in both dermatology and cosmetics.[8]

Mechanism and Structure-Activity Relationship (SAR)

A recently designed series of 4-nitrophenylpiperazine derivatives were evaluated as potential tyrosinase inhibitors.[8][9] The study revealed that incorporating an indole moiety at the N-1 position of the piperazine ring resulted in a compound with significant inhibitory effects.[8] This finding suggests that the bulky, electron-rich indole ring may form favorable interactions, such as pi-stacking or hydrophobic interactions, within the active site of the tyrosinase enzyme, enhancing binding affinity.

Enzyme kinetics analysis was performed to elucidate the mechanism of inhibition. The most potent compound was found to act as a mixed inhibitor .[8][9] This is a crucial mechanistic insight. Unlike a competitive inhibitor, which only binds to the free enzyme, or an uncompetitive inhibitor, which only binds to the enzyme-substrate complex, a mixed inhibitor can bind to both. This indicates that the NPP derivative likely binds to an allosteric site on the tyrosinase enzyme, rather than directly competing with the substrate (L-DOPA) at the catalytic site. This binding event induces a conformational change that reduces the enzyme's catalytic efficiency and may also affect substrate binding.

Quantitative Data: Tyrosinase Inhibition
Compound IDR GroupIC₅₀ (µM)Reference
4l Indole72.55[8]
4a Phenyl174.71[8]
4b 2-Bromophenyl> 200[8]
4c 2,4-Dichlorophenyl> 200[8]
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

Rationale: Mushroom tyrosinase is widely used as a model for human tyrosinase due to its commercial availability, high activity, and well-characterized properties. The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product, allowing for a straightforward spectrophotometric readout.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a stock solution of the substrate, L-DOPA (e.g., 10 mM), in the phosphate buffer.

    • Prepare stock solutions of the NPP derivatives in DMSO.

  • Assay Setup: In a 96-well plate, add phosphate buffer, a specific volume of the NPP derivative solution (at various concentrations), and the tyrosinase enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance of the wells at 475 nm (the λmax of dopachrome) every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: Mechanism of Mixed-Type Inhibition

G E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) P Product (P) ES->E - S ES->P k_cat ESI ESI Complex ES->ESI + I EI->ESI + S

Caption: Binding scheme for a mixed-type enzyme inhibitor.

Neuromodulatory Effects and CNS Applications

The phenylpiperazine scaffold is a cornerstone of neuropharmacology, forming the structural basis for numerous approved drugs with antipsychotic, antidepressant, and anxiolytic properties.[3][4] These activities often arise from interactions with the monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.[10][11] It is therefore logical to explore NPP derivatives for similar CNS activities.

Selective Serotonin Releasing Activity

Research has identified a specific NPP derivative, para-nitrophenylpiperazine (pNPP), as a monoamine releasing agent.[12] Critically, its action is highly selective. pNPP acts as a selective partial serotonin releasing agent , meaning it stimulates the release of serotonin from neurons without significantly affecting the release of dopamine or norepinephrine.[12]

This selectivity is paramount. A compound that indiscriminately releases all monoamines can have a complex and often undesirable side-effect profile. By selectively targeting the serotonin system, pNPP demonstrates the potential for developing more refined therapeutic agents. Its "partial" agonist nature means it has a ceiling effect, which can be a valuable safety feature, preventing the excessive serotonin release that can lead to serotonin syndrome.

Quantitative Data: Serotonin Release
CompoundActionEC₅₀ (nM)Eₘₐₓ (%)Reference
pNPP Serotonin Release19 - 4357[12]
pNPP Dopamine Release> 10,000N/A[12]
pNPP Norepinephrine Release> 10,000N/A[12]
Experimental Protocol: Synaptosome Neurotransmitter Release Assay

Rationale: Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release. They provide an excellent ex vivo model system to study the direct effects of compounds on these processes, bridging the gap between in vitro binding assays and in vivo animal studies.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., rat striatum or cortex) in an ice-cold sucrose buffer.

    • Perform differential centrifugation to pellet and purify the synaptosomes, which are then resuspended in a physiological buffer (e.g., Krebs-Ringer).

  • Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter, such as [³H]5-HT (tritiated serotonin), for a set period (e.g., 15 minutes at 37°C). This allows the synaptosomes to actively take up and store the labeled serotonin.

  • Superfusion:

    • Trap the loaded synaptosomes on a filter in a superfusion chamber.

    • Continuously wash the synaptosomes with fresh buffer at a constant flow rate to establish a stable baseline of spontaneous [³H]5-HT release.

    • Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).

  • Compound Exposure: Switch the superfusion buffer to one containing the NPP derivative (at various concentrations) for a defined period (e.g., 4-6 minutes). Continue collecting fractions.

  • Depolarization (Positive Control): As a positive control, expose the synaptosomes to a high-potassium buffer to induce depolarization-evoked release, confirming the viability of the preparation.

  • Quantification:

    • Measure the radioactivity in each collected fraction and in the synaptosomes remaining on the filter at the end of the experiment using liquid scintillation counting.

    • Express the release in each fraction as a percentage of the total radioactivity present at the start of that fraction.

  • Data Analysis: Calculate the net release stimulated by the compound and plot it against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Visualization: Serotonin Release at the Synapse

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Basal Release SERT Serotonin Transporter (SERT) SERT->SynapticCleft Stimulated Release pNPP pNPP pNPP->SERT Interacts with/reverses transporter function Receptor 5-HT Receptor SynapticCleft->Receptor Binding & Signal

Caption: pNPP-mediated serotonin release at the neural synapse.

Conclusion and Future Directions

The nitrophenylpiperazine scaffold has demonstrated a remarkable breadth of biological activity. The studies highlighted in this guide reveal its potential in diverse therapeutic areas, from developing new antimicrobials to combat resistant infections[5], to creating novel enzyme inhibitors for dermatological applications[8], and engineering selective neuromodulators for CNS disorders[12]. The common thread is the scaffold's chemical tractability, which allows for precise modifications to tailor its activity toward specific biological targets.

Future research should focus on several key areas:

  • Mechanism of Action: For many NPP derivatives, particularly in the antimicrobial space, the precise molecular mechanism remains to be fully elucidated.[5] Investigating their effects on cell membrane integrity, DNA replication, or specific metabolic pathways could reveal novel targets.

  • Optimization of Potency and Selectivity: While promising activities have been identified, further medicinal chemistry efforts are needed to optimize the potency of lead compounds and enhance their selectivity to minimize off-target effects.

  • Pharmacokinetic Profiling: A comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising NPP derivatives is essential to assess their potential as viable drug candidates.

References

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Available at: [Link]

  • Asadi, M., et al. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. Available at: [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Wikipedia. Available at: [Link]

  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link]

  • de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • Cakmak, O., et al. (2022). Synthesis of compounds starting from 4-nitrophenyl piperazine. ResearchGate. Available at: [Link]

  • Scientific Diagram. (n.d.). Structure activity relationship. ResearchGate. Available at: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available at: [Link]

  • ACG Publications. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Kumar, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wang, Y., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]

  • de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

Sources

Foundational

In Silico ADMET Profiling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine: A Senior Application Scientist's Technical Guide

Executive Summary The journey of a drug candidate from discovery to market is fraught with challenges, with a significant portion of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant portion of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early-stage assessment of these pharmacokinetic and toxicological parameters is therefore paramount to de-risk drug development projects, saving considerable time and resources.[3] This technical guide provides an in-depth walkthrough of the in silico prediction of ADMET properties for the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine . As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical and educational narrative, guiding fellow researchers and drug development professionals through the rationale, methodology, and interpretation of computational ADMET profiling. We will explore the foundational concepts, detail a robust predictive workflow, present and interpret the predicted data for our compound of interest, and discuss the critical importance of model validation.

Introduction: The Imperative of Early ADMET Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. Historically, ADMET evaluation was a late-stage, resource-intensive process involving extensive in vivo animal testing.[4] The advent of powerful computational tools has revolutionized this landscape, allowing for high-throughput screening and the generation of predictive models for ADMET properties before a compound is ever synthesized.[3][4]

1.1 The Compound of Interest: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

The subject of our analysis is 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. The piperazine moiety is a well-known scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules, often imparting favorable pharmacokinetic properties.[5][6] The presence of a nitro group and an ethylsulfonyl group suggests specific electronic and steric characteristics that will influence its interaction with biological systems. Understanding the ADMET profile of this specific structure is essential to evaluate its potential as a drug candidate.

PropertyValueSource
IUPAC Name 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazineN/A
CAS Number 544462-63-7[7]
Molecular Formula C₁₂H₁₇N₃O₄S[7]
Molecular Weight 299.35 g/mol [7]
SMILES O=[O-][7]

1.2 The Power of In Silico Prediction

In silico ADMET prediction utilizes computer models to forecast the behavior of a molecule in a biological system. These models are built using vast datasets of existing experimental data and employ sophisticated algorithms, including machine learning and artificial intelligence, to establish Quantitative Structure-Activity Relationships (QSAR).[1][8] The primary advantage is the ability to rapidly assess thousands of virtual compounds, prioritizing those with the highest likelihood of success for synthesis and further testing.[3]

Core Concepts in Computational ADMET Modeling

The accuracy of any in silico prediction hinges on two core components: the numerical representation of the molecule (descriptors) and the algorithm used for prediction (the model).

2.1 Molecular Descriptors: The Language of the Model

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be simple, such as molecular weight or atom count, or complex, like 3D conformational energies. For ADMET prediction, the most relevant descriptors often fall into these categories:

  • Physicochemical Descriptors: These govern a molecule's ability to passively diffuse across membranes. Key examples include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which quantifies molecular polarity.

  • Topological Descriptors: These are 2D representations of the molecular structure, describing atomic connectivity and branching.

  • Geometric Descriptors: These 3D descriptors account for the molecule's shape, size, and surface area.

The choice of descriptors is critical; they must capture the essential features that drive a particular ADMET outcome. For instance, predicting Blood-Brain Barrier (BBB) penetration heavily relies on descriptors like logP, TPSA, and the number of hydrogen bond donors/acceptors.

2.2 Predictive Models: From Data to Insight

A wide array of modeling techniques are employed in ADMET prediction.[8] These range from simple regression models to complex deep learning networks.[9] The most robust approach often involves a consensus of multiple models. For this guide, we conceptualize a workflow that leverages both:

  • Ligand-Based Models: These models, which include most QSAR approaches, learn from the properties of known active and inactive compounds to make predictions for new molecules.[10]

  • Structure-Based Models: When the 3D structure of a relevant protein (like a metabolizing enzyme or a transporter) is known, molecular docking can be used to predict binding affinity and potential interactions.[11][12]

Causality Behind Model Selection: The choice of model is dictated by the endpoint. For predicting a continuous value like Caco-2 permeability, a regression model is appropriate. For a binary outcome like mutagenicity (yes/no), a classification model is used. For predicting sites of metabolism by Cytochrome P450 enzymes, hybrid methods that combine quantum mechanics with machine learning often provide the most accurate results.[13]

Experimental Protocol: A Validated In Silico Workflow

This section details a step-by-step methodology for predicting the ADMET profile of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This protocol is designed to be self-validating by incorporating established best practices and checkpoints.

3.1 Step 1: Compound Canonicalization and Preparation

The starting point for any in silico analysis is an accurate, standardized representation of the molecule.

  • Objective: To generate a reliable 2D and 3D structure.

  • Protocol:

    • Obtain the SMILES string for the compound: O=(CC)=O)CC2)C=C1)[O-].[7]

    • Input the SMILES into a computational chemistry toolkit (e.g., RDKit, ChemDraw) to generate a standardized 2D structure. This process corrects for any ambiguities in the input format.

    • Convert the 2D structure into a 3D conformation using an energy minimization algorithm (e.g., MMFF94 force field). This step is crucial for predictions that rely on 3D descriptors or docking.

    • Generate relevant ionization and tautomeric states at a physiological pH of 7.4, as these can significantly impact ADMET properties.

3.2 Step 2: Selection of Predictive Tools and Models

A diverse suite of validated, publicly available, or commercial software is essential. For this guide, we will simulate the use of a consensus approach, drawing from models analogous to those found in platforms like SwissADME, pkCSM, and StarDrop.[13]

3.3 Step 3: Execution of ADMET Predictions

The prepared molecular structure is submitted to the various predictive models.

Workflow for ADMET Prediction

ADMET_Workflow cluster_input 1. Input Preparation cluster_processing 2. Computational Modeling cluster_output 3. Analysis & Interpretation A SMILES String 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine B Structure Canonicalization (2D & 3D Generation) A->B C Physicochemical Descriptor Calculation B->C D ADMET Model Execution (QSAR, ML, Docking) C->D E Absorption (HIA, Caco-2) D->E F Distribution (BBB, PPB) D->F G Metabolism (CYP Inhibition, SoM) D->G H Excretion (Clearance) D->H I Toxicity (hERG, Ames) D->I J Comprehensive ADMET Profile Report E->J F->J G->J H->J I->J

Caption: A generalized workflow for in silico ADMET prediction.

Predicted ADMET Profile and Interpretation

This section presents the hypothetical, yet educationally representative, predicted ADMET data for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. These values are based on typical outputs from established computational models.

4.1 Summary of Predicted Properties

Parameter Category Predicted Value Interpretation / Desired Range
Molecular WeightPhysicochemical299.35 g/mol Favorable (< 500 Da)
logP (Lipophilicity)Physicochemical1.85Good balance for solubility and permeability (1-3)
Topological Polar Surface AreaPhysicochemical91.4 ŲModerate; may limit BBB penetration (< 90 Ų)
Hydrogen Bond DonorsPhysicochemical0Favorable (≤ 5)
Hydrogen Bond AcceptorsPhysicochemical6Favorable (≤ 10)
Lipinski's Rule of FiveDrug-Likeness0 ViolationsLikely orally bioavailable
Human Intestinal AbsorptionAbsorption 92%High absorption predicted
Caco-2 Permeability (logPapp)Absorption 0.95 x 10⁻⁶ cm/sHigh permeability predicted (> 0.9 x 10⁻⁶)
P-gp SubstrateAbsorption NoFavorable; not likely subject to efflux
BBB PermeabilityDistribution -0.4 (logBB)Low BBB penetration predicted
Plasma Protein Binding (PPB)Distribution 85%Moderate binding
CYP1A2 InhibitorMetabolism NoLow risk of drug-drug interactions
CYP2C9 InhibitorMetabolism NoLow risk of drug-drug interactions
CYP2C19 InhibitorMetabolism NoLow risk of drug-drug interactions
CYP2D6 InhibitorMetabolism YesPotential risk of drug-drug interactions
CYP3A4 InhibitorMetabolism NoLow risk of drug-drug interactions
hERG I InhibitionToxicity Non-inhibitorLow risk of cardiotoxicity
AMES MutagenicityToxicity Non-mutagenLow risk of mutagenicity
HepatotoxicityToxicity YesPotential risk of liver toxicity

4.2 Expert Analysis and Interpretation

The in silico profile of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine presents a mixed but promising picture.

  • Strengths: The compound exhibits excellent drug-like properties according to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[14] Predictions for high intestinal absorption and permeability are very favorable. The lack of P-glycoprotein substrate activity is also a significant advantage, as it reduces the risk of efflux-mediated resistance. Furthermore, the predicted absence of hERG inhibition and Ames mutagenicity addresses two major safety hurdles.

  • Potential Liabilities: The two primary flags are the predicted inhibition of the CYP2D6 metabolic enzyme and potential hepatotoxicity.

    • CYP2D6 Inhibition: This is a common liability. CYP2D6 is responsible for metabolizing a large number of common drugs. Inhibition could lead to drug-drug interactions (DDIs), where co-administration of another CYP2D6-metabolized drug could lead to dangerously elevated plasma concentrations. This finding necessitates in vitro enzymatic assays for confirmation.

    • Hepatotoxicity: The structural alert for liver toxicity is a significant concern. While in silico toxicity models can have high false-positive rates, this prediction strongly warrants follow-up with in vitro assays using human hepatocytes. The nitroaromatic group is a known structural alert that can be associated with toxicity, often through metabolic activation.

  • Distribution Profile: The predicted low Blood-Brain Barrier penetration suggests the compound is more suitable for peripheral targets. If a central nervous system (CNS) target were desired, the TPSA of 91.4 Ų would be a key parameter to optimize downwards in subsequent design cycles.

Trustworthiness, Validation, and Decision Making

A prediction is only as reliable as the model that generates it. It is crucial for a scientist to approach in silico data with a healthy degree of skepticism and a clear framework for validation.

5.1 The Concept of the Applicability Domain

No model can accurately predict all chemical space. The "Applicability Domain" (AD) of a model defines the chemical space in which it has been trained and validated. A prediction for a molecule that falls outside the AD is less reliable. When using predictive tools, it is imperative to verify that the compound of interest is structurally similar to the compounds in the model's training set.

5.2 A Self-Validating Decision Framework

The output from one model should never be taken in isolation. A robust strategy involves using multiple models, preferably based on different algorithms, and looking for a consensus. When predictions conflict, a logical decision-making process is required.

Logical Framework for Interpreting Conflicting Predictions

Decision_Framework A Receive Conflicting ADMET Predictions (e.g., Model A vs. Model B) B Check Applicability Domain (AD) of Each Model A->B C Is the molecule within the AD for both? B->C Both models have AD info? G Flag parameter for high-priority in vitro validation B->G No AD info available E Examine Underlying Data. Is one model trained on more relevant chemistry? C->E Yes C->G No / Unsure D Prioritize prediction from model where molecule is in AD D->G F Prioritize prediction from the more relevant model E->F Yes H Proceed with caution. Consider both outcomes in risk assessment. E->H No F->G

Caption: A decision-making workflow for conflicting in silico predictions.

Conclusion and Strategic Next Steps

The in silico ADMET assessment of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine demonstrates its utility as a powerful, cost-effective tool for early-stage drug discovery. Our analysis indicates that the compound possesses a generally favorable drug-like profile, particularly concerning oral absorption. However, it also highlights two significant, actionable liabilities: potential CYP2D6 inhibition and hepatotoxicity.

This predictive exercise successfully fulfills its purpose: it allows for an informed, data-driven decision on the future of this compound. The recommended next steps would be:

  • Prioritized In Vitro Validation: Conduct enzyme inhibition assays for the major CYP450 isoforms (with a focus on 2D6) and perform cytotoxicity assays in human hepatic cell lines (e.g., HepG2) to confirm or refute the predicted toxicities.

  • Structure-Activity Relationship (SAR) Exploration: If the compound's primary biological activity is potent, medicinal chemists can now proactively design analogs that mitigate the identified risks. For example, they might explore replacing the nitro group to reduce the hepatotoxicity risk while aiming to maintain the desired activity.

By integrating this in silico-first approach, research organizations can more effectively allocate resources, focusing expensive experimental work on compounds with the highest probability of becoming safe and effective medicines.

References

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • Tradeindia. (n.d.). 1-(4-Methoxyphenyl)-4-(4-Nitrophenyl) Piperazine (It - 1) Cas No: 74852-61-2. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(3), 305-361. Retrieved from [Link]

  • Ye, Z., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. Retrieved from [Link]

  • Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1016-1029. Retrieved from [Link]

  • ChemBK. (2024). 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. Retrieved from [Link]

  • Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(7), 1059. Retrieved from [Link]

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Exploratory

A Technical Guide to the Single-Crystal X-ray Analysis of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine: From Synthesis to Structural Validation

Abstract This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the three-dimensional structure of the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine via single...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the three-dimensional structure of the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine via single-crystal X-ray diffraction. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a versatile intermediate in the synthesis of therapeutic agents, including treatments for neurological disorders.[1] The addition of a nitrophenyl group and an ethylsulfonyl moiety creates a molecule of significant interest for structure-activity relationship (SAR) studies. Understanding the precise atomic arrangement, molecular conformation, and intermolecular interactions is paramount for predicting its biological activity and optimizing its properties for drug development. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and final validation, offering field-proven insights into the causality behind key experimental decisions.

Introduction: The Rationale for Structural Analysis

The 4-(4-nitrophenyl)piperazine core is a well-established pharmacophore found in various biologically active compounds.[2] Its derivatives are explored for a range of applications, from antifungal agents to potential psychoactive drugs.[1][3] The title compound, 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, combines this active core with an ethylsulfonyl group, which can significantly modulate properties such as solubility, metabolic stability, and target binding affinity through hydrogen bonding and dipolar interactions.

A crystal structure provides the definitive, unambiguous description of a molecule's three-dimensional architecture. This is not merely an academic exercise; the data derived—bond lengths, bond angles, torsional angles, and packing motifs—are critical for:

  • Computational Modeling: Providing a ground-truth conformation for docking studies and molecular dynamics simulations.

  • Structure-Activity Relationship (SAR) Studies: Rationalizing why modifications to the structure lead to changes in biological effect.

  • Polymorph Screening: Identifying and characterizing different solid-state forms, which have profound implications for a drug's stability, solubility, and bioavailability.

This guide is structured to lead a researcher through the complete process, emphasizing not just the "how" but the "why" at each critical juncture.

The Experimental Workflow: A Validated Pathway

The journey from a powdered compound to a fully refined crystal structure is a multi-stage process that demands precision and careful validation at each step. The logical flow is designed to ensure the integrity of the final structural model.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination & Validation A Synthesis of Target Compound B Purification (e.g., Column Chromatography) A->B Purity is key C Single Crystal Growth (Crystallization) B->C High purity needed D Crystal Selection & Mounting C->D Select ideal crystal E Single-Crystal X-ray Data Collection D->E On Diffractometer F Data Processing (Integration & Scaling) E->F Raw frames to reflection data G Structure Solution (e.g., Direct Methods) F->G Determine space group H Structure Refinement (Least-Squares) G->H Initial atomic model I Model Validation (e.g., checkCIF) H->I Finalize model I->H Iterative process

Caption: Overall workflow for crystal structure determination.

Synthesis and Crystallization Protocol

Expertise in Action: The quality of the final crystal structure is fundamentally limited by the quality of the single crystal itself. This begins with the synthesis of high-purity material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

Step-by-Step Synthesis (Illustrative):

  • N-Arylation: React 1-ethylsulfonylpiperazine with 1-fluoro-4-nitrobenzene in a suitable solvent like DMSO, with a base such as K₂CO₃, at an elevated temperature (e.g., 100-120 °C) to facilitate the nucleophilic aromatic substitution.

  • Workup & Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. The crude product should be purified by column chromatography on silica gel to achieve >98% purity, as confirmed by NMR and LC-MS.

Step-by-Step Crystallization Protocol: The goal is to find conditions where the molecule can slowly and orderly arrange itself into a crystalline lattice.

  • Solvent Screening: Dissolve ~10 mg of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) with gentle heating.

  • Slow Evaporation: Leave the vials loosely covered in a vibration-free environment. Slow evaporation of the solvent increases the compound's concentration gradually, promoting the formation of a few large, well-ordered crystals rather than many small, imperfect ones.

  • Vapor Diffusion: A more controlled method involves dissolving the compound in a good solvent (e.g., dichloromethane) and placing this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane). The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization. For a related compound, co-crystallization from a methanol/ethyl acetate solution proved effective.[2]

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) have formed, carefully harvest one using a cryo-loop.

Data Collection

Trustworthiness through Technique: The diffractometer is a precision instrument that measures the positions and intensities of diffracted X-ray beams. The choices made during data collection directly impact the quality and resolution of the final dataset.

Protocol for Data Collection:

  • Mounting and Cooling: The selected crystal is mounted on the goniometer head. Data collection is almost universally performed at low temperatures (e.g., 100 K or -173 °C) using a cryostream. Causality: This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and allowing for the measurement of higher-resolution data.

  • Initial Screening: A few initial frames are collected to assess crystal quality, determine the unit cell, and screen for potential issues like twinning.

  • Strategy Optimization: The data collection software calculates an optimal strategy to measure a complete and redundant dataset. Key parameters include exposure time per frame and the total rotation range. A typical collection can last from 6 to 24 hours.[4] The goal is a dataset that is >99% complete with adequate redundancy (typically >4) for robust statistical analysis.[5]

  • Data Integration: After collection, the raw image frames are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects). This process yields the crucial .hkl file, which contains the list of reflections and their intensities.

Structure Solution, Refinement, and Validation

This phase translates the raw diffraction data into a chemically meaningful atomic model.

Structure Solution

The "phase problem" is the central challenge in crystallography: the intensities of the diffracted waves are measured, but their phase information is lost. Structure solution is the process of estimating these initial phases.

Protocol for Structure Solution using SHELX:

  • Space Group Determination: Based on the systematic absences in the diffraction data, the program determines the most likely space group. This defines the symmetry of the crystal lattice.

  • Direct Methods: For small molecules like this, ab initio or "direct methods" are highly effective.[6] Programs like SHELXS use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[6][7]

  • Fourier Synthesis: An initial electron density map is calculated using the measured intensities and the estimated phases. Peaks in this map correspond to atomic positions.

  • Model Building: An initial, often incomplete, molecular fragment is built into the electron density map.

Structure Refinement

Refinement is an iterative, self-validating process of improving the atomic model to better fit the experimental data. The primary tool for this is the SHELXL program, which uses a least-squares algorithm.[8]

Step-by-Step Refinement Protocol:

  • Initial Refinement: The positions of the initial atoms are refined. A difference Fourier map (observed minus calculated) is then inspected to locate the remaining non-hydrogen atoms.

  • Anisotropic Refinement: Atoms are initially refined isotropically (as spheres). Once all heavy atoms are located, they are refined anisotropically, modeling them as ellipsoids to better account for their directional thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (AFIX instructions in SHELXL).[7] Causality: Hydrogen atoms scatter X-rays very weakly and are often not visible in the difference map. Placing them geometrically results in a more chemically sensible and stable refinement.

  • Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the fit is monitored using key metrics (see Table 2).

Structure Validation

Authoritative Grounding: A refined structure is not complete until it has been rigorously validated. This ensures the model is not just a good fit to the data but is also chemically and physically sound.

  • Internal Metrics: The R-factors (R1, wR2) and Goodness-of-Fit (GooF) are the primary indicators of a successful refinement (see Table 2 for definitions).

  • External Validation (checkCIF): The final structural model is exported as a Crystallographic Information File (CIF). This file is submitted to an automated validation service like IUCr's checkCIF.[9] This service performs hundreds of geometric and crystallographic checks and generates a report of ALERTS. A well-refined structure should have few, if any, high-severity ALERTS.[9]

  • Database Comparison: The geometry of the refined molecule (bond lengths, angles) is compared against vast databases of known structures, such as the Cambridge Structural Database (CSD), to ensure all values are within expected ranges.[10]

Results and Discussion: The Structure of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Disclaimer: As the precise crystal structure for the title compound has not been publicly deposited, the following data is presented as an illustrative example based on the closely related and published structure of 1-benzoyl-4-(4-nitrophenyl)piperazine, which shares the same core scaffold.[11]

Crystallographic Data Summary

The data presented in a crystallographic study must be comprehensive enough for other scientists to validate the findings.

Table 1: Crystal Data and Structure Refinement Details
Parameter Value (Illustrative Example)
Chemical FormulaC₁₂H₁₇N₃O₄S
Formula Weight315.35
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)15.12
b (Å)7.89
c (Å)20.45
α, β, γ (°)90, 90, 90
Volume (ų)2440.5
Z, Z'8, 2
Temperature (K)90
Wavelength (Å)0.71073 (Mo Kα)
Reflections collected21500
Independent reflections4800
R_int0.045
Final R indices [I > 2σ(I)]R1 = 0.038, wR2 = 0.095
Goodness-of-fit (S)1.05
Analysis of the Molecular Structure

The analysis reveals several key features:

  • Piperazine Conformation: As is common for piperazine rings, the central six-membered ring adopts a stable chair conformation.[2][12] This is the lowest energy conformation, minimizing steric strain.

  • Substituent Positions: The bulky 4-nitrophenyl and ethylsulfonyl groups are expected to occupy equatorial positions on the piperazine ring to minimize 1,3-diaxial interactions.

  • Molecular Geometry: Bond lengths and angles within the nitrophenyl and ethylsulfonyl groups are expected to conform to standard values. The planarity of the phenyl ring and the tetrahedral geometry around the sulfur atom are key validation points.

Table 2: Key Quality Indicators in Refinement
Indicator Meaning and Interpretation
R_int A measure of the agreement between symmetry-equivalent reflections. A low value (< 0.05) indicates good quality data and correct symmetry assignment.
R1 The conventional R-factor. It represents the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is considered very good for small molecules.
wR2 The weighted R-factor, based on F². It is statistically more robust than R1 and is used during the refinement process. A value < 0.12 is desirable.
Goodness-of-Fit (S) Should be close to 1.0 for a good refinement. Values significantly different from 1 may indicate an incorrect model or improper weighting of the data.
Supramolecular Interactions and Crystal Packing

While the molecule itself does not possess strong hydrogen bond donors (like N-H or O-H), the crystal packing is likely dominated by a network of weaker C-H···O hydrogen bonds involving the sulfonyl and nitro oxygen atoms. These interactions, along with potential π-π stacking of the nitrophenyl rings, dictate how the molecules arrange themselves in the solid state, influencing properties like melting point and solubility.

Conclusion

The determination of the crystal structure of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a systematic process where each step builds upon the last with integrated validation. The resulting three-dimensional model provides invaluable, high-resolution insights into the molecule's conformation and potential intermolecular interactions. This structural data serves as a critical foundation for rational drug design, enabling researchers to build predictive models and synthesize next-generation analogues with improved therapeutic profiles.

References

  • Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 992–998. [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Fun, H.-K., Jebas, S. R., & Kumar, R. S. (2012). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)sulfonyl]piperazine. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. Retrieved January 31, 2026, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 31, 2026, from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 31, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved January 31, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Bacchi, A., et al. (2010). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section C, C66, o325-o330. [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved January 31, 2026, from [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved January 31, 2026, from [Link]

  • OlexSys Ltd. (n.d.). Structure Solution. Retrieved January 31, 2026, from [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 31, 2026, from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved January 31, 2026, from [Link]

  • MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved January 31, 2026, from [Link]

  • Oreate Additive. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved January 31, 2026, from [Link]

  • YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. Retrieved January 31, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to Elucidating the Pharmacophore Features of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

This guide provides a comprehensive, technically-focused exploration of the pharmacophore features of the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. Designed for researchers, medicinal chemists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused exploration of the pharmacophore features of the novel compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a standard protocol to offer a strategic framework for understanding the molecular interactions that underpin the potential therapeutic activity of this molecule. We will delve into the causality of experimental and computational choices, ensuring a self-validating and robust scientific narrative.

Introduction: The Therapeutic Potential of Substituted Piperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antifungal, antibacterial, antimalarial, and antipsychotic properties.[1] The subject of this guide, 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, combines this versatile core with an electron-withdrawing nitro group and an ethylsulfonyl moiety, suggesting a unique electronic and steric profile that warrants in-depth investigation for novel therapeutic applications.

Pharmacophore modeling is a pivotal technique in modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[2] This approach is particularly valuable when the precise 3D structure of the target is unknown, relying instead on the structures of active ligands to deduce a common interaction pattern.[3]

Strategic Approach to Pharmacophore Elucidation

Given the novelty of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, a definitive biological target has yet to be established in publicly available literature. Therefore, our approach will be twofold:

  • Ligand-Based Pharmacophore Modeling: This methodology will be employed to construct a pharmacophore model based on a curated set of structurally related molecules with known biological activity against a plausible, hypothetical target.

  • Structure-Based Pharmacophore Modeling: In parallel, we will outline the workflow for a structure-based approach, which would be applicable once a crystal structure of the target protein in complex with a ligand is available.

For the purpose of this guide, we will hypothesize that 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine exhibits inhibitory activity against a specific fungal enzyme, given that structurally related nitrophenylpiperazine derivatives are known intermediates in the synthesis of antifungal agents.[4][5]

Ligand-Based Pharmacophore Modeling Workflow

This section details the step-by-step protocol for developing a predictive pharmacophore model.

Data Set Preparation

The foundation of a robust ligand-based pharmacophore model is a high-quality dataset of molecules with a range of biological activities.

Protocol:

  • Compound Selection: Curate a dataset of at least 20-30 structurally diverse compounds related to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine with experimentally determined inhibitory concentrations (e.g., IC50 or Ki values) against the hypothetical fungal target.

  • Data Curation: Ensure consistency in the biological data. Convert all activity values to a uniform format (e.g., pIC50 = -log(IC50)).

  • Structural Preparation:

    • Draw the 2D structures of all compounds using a chemical drawing tool.

    • Convert the 2D structures to 3D using a computational chemistry software package.

    • Perform energy minimization of each 3D structure to obtain a low-energy conformation. Common force fields for this step include MMFF94 or AMBER.

Pharmacophore Feature Identification and Model Generation

The core of the process involves identifying the common chemical features among the active molecules.

Protocol:

  • Feature Definition: Define the key pharmacophoric features, which typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Conformational Analysis: Generate a diverse set of conformations for each molecule in the dataset to ensure that the bioactive conformation is likely to be included in the analysis.

  • Hypothesis Generation: Employ a pharmacophore generation algorithm (e.g., HipHop or PHASE) to identify common pharmacophore hypotheses that are shared among the most active compounds in the training set.[3] The algorithm will produce a series of models, each consisting of a specific 3D arrangement of pharmacophoric features.

Model Validation and Selection

A rigorous validation process is crucial to ensure the predictive power of the generated pharmacophore model.

Protocol:

  • Internal Validation (Training Set): The generated hypotheses are scored based on their ability to correctly estimate the activity of the training set compounds. A good model will show a high correlation between the predicted and experimental activities.

  • External Validation (Test Set): The dataset should be divided into a training set (typically 70-80% of the compounds) and a test set. The best pharmacophore model, developed using the training set, is then used to predict the activity of the test set compounds. A high predictive correlation for the test set indicates a robust and reliable model.[6]

  • Statistical Analysis: Key statistical parameters to evaluate the quality of the pharmacophore model are presented in Table 1.

Table 1: Key Statistical Parameters for Pharmacophore Model Validation

ParameterDescriptionIdeal Value
Correlation Coefficient (r) Measures the linear relationship between experimental and predicted activities for the training set.> 0.9
Root Mean Square Deviation (RMSD) Indicates the deviation between predicted and experimental values.Low value
Cost Difference The difference between the null cost and the total cost of the hypothesis; a larger difference indicates a more significant model.> 40 bits
Predictive Correlation Coefficient (q²) A measure of the predictive power of the model, calculated using a leave-one-out cross-validation method.> 0.5
Visualization of the Pharmacophore Model

A visual representation of the pharmacophore model is essential for its interpretation and application in virtual screening.

Pharmacophore_Model cluster_legend Pharmacophore Features cluster_model Hypothetical Pharmacophore for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine HBA Hydrogen Bond Acceptor HBD Hydrogen Bond Donor HY Hydrophobic AR Aromatic Ring A1 AR B1 HBA A1->B1 3.5 Å C1 HBA A1->C1 3.5 Å D1 HY A1->D1 5.0 Å E1 HY A1->E1 4.0 Å B1->C1 2.5 Å

Caption: A hypothetical 5-point pharmacophore model for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.

Structure-Based Pharmacophore Modeling Workflow

Should a 3D structure of the biological target become available, a structure-based approach can provide more detailed insights into the ligand-receptor interactions.

Structure_Based_Workflow PDB Obtain Target 3D Structure (e.g., from PDB) Docking Molecular Docking PDB->Docking Ligand Prepare Ligand Structure (1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine) Ligand->Docking Complex Analyze Ligand-Receptor Complex Docking->Complex Interaction_Map Generate Interaction Map Complex->Interaction_Map Pharmacophore Extract Pharmacophore Features Interaction_Map->Pharmacophore

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Solubilization and Use of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in Experimental Assays

Introduction: Understanding the Molecule 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic organic compound featuring a piperazine core, a versatile scaffold in medicinal chemistry. The presence of the electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic organic compound featuring a piperazine core, a versatile scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group and the ethylsulfonyl moiety suggests that this molecule may exhibit poor aqueous solubility, a common challenge in experimental biology. This guide provides a comprehensive framework for the effective dissolution and application of this compound in various research settings, ensuring data integrity and reproducibility. The protocols outlined herein are grounded in established principles of medicinal chemistry and cell biology, offering a robust starting point for your investigations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount for its safe and effective use. While specific quantitative solubility data for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is not extensively published, its structural motifs provide valuable clues for solvent selection.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₇N₃O₄SBLDpharm[1]
Molecular Weight 299.35 g/mol BLDpharm[1]
Appearance Likely a solid powderInferred from related compounds
Predicted Solubility Low in aqueous solutions, higher in organic solventsBased on structural analogs[2][3]
Safety First: Handling and Personal Protective Equipment (PPE)

Potential Hazards (based on structural analogs)[4]:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Recommended PPE:

  • Gloves: Nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If handling large quantities or if the compound is dusty, use a certified respirator.

All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

Solvent Selection and Stock Solution Preparation: A Step-by-Step Guide

The key to working with poorly soluble compounds is to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.

Recommended Solvents

Based on the properties of similar piperazine derivatives, the following solvents are recommended for preparing stock solutions:

  • Dimethyl Sulfoxide (DMSO): The most common and effective solvent for a wide range of research compounds. It is miscible with water and most organic solvents.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent, similar in efficacy to DMSO.

  • Ethanol: A less polar option that may be suitable depending on the required concentration and experimental context.

It is crucial for the researcher to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration before preparing a large stock solution.

Workflow for Solvent Selection and Stock Preparation

G cluster_0 Phase 1: Initial Solubility Testing cluster_1 Phase 2: Stock Solution Preparation weigh Weigh small amount (e.g., 1-5 mg) test_dmso Test DMSO weigh->test_dmso test_dmf Test DMF weigh->test_dmf test_etoh Test Ethanol weigh->test_etoh select_solvent Select best solvent (prioritize DMSO for versatility) test_dmso->select_solvent Good solubility? test_dmf->select_solvent Good solubility? test_etoh->select_solvent Good solubility? calculate Calculate mass for desired concentration (e.g., 10 mM) dissolve Dissolve in fume hood calculate->dissolve vortex Vortex/Sonicate (if necessary) dissolve->vortex store Store at -20°C or -80°C in desiccated conditions vortex->store

Caption: Workflow for solvent selection and stock solution preparation.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a standard method for preparing a high-concentration stock solution, which is a common starting point for most in vitro experiments.

Materials:

  • 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 299.35 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 299.35 g/mol * 1000 mg/g * 1 mL = 2.99 mg

  • Weigh the compound: In a chemical fume hood, accurately weigh 2.99 mg of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and place it into a sterile vial.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the vial.

  • Aid dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials, preferably with a desiccant.

Application in Biological Assays: Protocols for Working Solutions

The preparation of working solutions from the DMSO stock requires careful dilution to avoid precipitation and minimize solvent-induced toxicity in biological systems.

Protocol 2: Preparation of Working Solutions for In Vitro Biochemical Assays

For assays using purified enzymes or proteins, the final DMSO concentration is generally less critical than in cell-based assays.

Procedure:

  • Intermediate Dilutions: It is often best to perform one or more intermediate dilution steps in 100% DMSO before the final dilution into the aqueous assay buffer. This gradual reduction in concentration helps prevent precipitation.

  • Final Dilution: Add a small volume of the appropriate DMSO stock (or intermediate dilution) to the assay buffer. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of assay buffer).

  • Mixing: Mix thoroughly by gentle vortexing or inversion immediately after adding the compound.

  • Vehicle Control: Always include a vehicle control in your experiment, which consists of the assay buffer with the same final concentration of DMSO as your experimental samples.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

In cell culture experiments, it is crucial to keep the final DMSO concentration low, typically below 0.5%, to avoid cytotoxicity[5].

Procedure:

  • Serial Dilution in DMSO: Prepare a serial dilution of your compound in 100% DMSO to generate the range of concentrations for your dose-response experiments.

  • Dilution into Culture Medium: Directly before treating the cells, dilute the DMSO serial dilutions into pre-warmed cell culture medium. To maintain a final DMSO concentration of 0.1%, for example, you would add 1 µL of each DMSO dilution to 1 mL of medium.

  • Mixing and Application: Gently mix the medium containing the compound and immediately add it to your cells.

  • Vehicle Control: Treat a set of cells with culture medium containing the same final concentration of DMSO as the highest concentration of your compound.

Workflow for Preparing Working Solutions

G cluster_0 For Biochemical Assays cluster_1 For Cell-Based Assays stock 10 mM Stock in 100% DMSO inter_biochem Optional Intermediate Dilution (in 100% DMSO) stock->inter_biochem serial_cell Serial Dilution Series (in 100% DMSO) stock->serial_cell final_biochem Final Dilution in Assay Buffer (e.g., 1:1000) inter_biochem->final_biochem assay_biochem Biochemical Assay final_biochem->assay_biochem final_cell Final Dilution in Culture Medium (e.g., 1:1000 to keep DMSO <0.1%) serial_cell->final_cell assay_cell Cell-Based Assay final_cell->assay_cell

Caption: General workflow for preparing working solutions from a DMSO stock.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into an aqueous solution, try a more gradual dilution series. Preparing an intermediate stock in a co-solvent like ethanol before the final aqueous dilution may also help.

  • Compound Instability: While many compounds are stable in DMSO at low temperatures, some may degrade over time. It is advisable to use freshly prepared stock solutions or to periodically check the purity of older stocks via analytical methods like HPLC.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots.

  • Documentation: Meticulously document the solvent used, stock concentration, storage conditions, and date of preparation for all of your compound solutions.

By following these guidelines and protocols, researchers can confidently prepare and utilize 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in their experiments, ensuring reliable and reproducible results.

References

  • ChemBK. (2024). 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Cayman Chemical. (n.d.). 1-(4-Chlorobenzhydryl)piperazine Product Information. Retrieved from a general product information page on the Cayman Chemical website (a specific deep link was not available).
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), 936–940. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega, 6(14), 9575–9586. [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)sulfonyl]piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. Retrieved from [Link]

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from a general protocol on the BenchChem website (a specific deep link was not available).
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from a general protocol on the Emulate website (a specific deep link was not available).
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine. Retrieved from a general SDS page on the Fisher Scientific website (a specific deep link was not available).
  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from a general instructions page on the MedChemExpress website (a specific deep link was not available).
  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

Sources

Application

Application Note: Elucidating Enzyme Kinetics with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, a Novel Putative Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Imperative for Novel Enzyme Inhibitors in Drug Discovery The intricate dance of life is orches...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Enzyme Inhibitors in Drug Discovery

The intricate dance of life is orchestrated by enzymes, the biological catalysts that drive essential biochemical reactions. The precise regulation of enzymatic activity is paramount to cellular homeostasis, and its dysregulation is a hallmark of numerous pathologies, including cancer, inflammation, and infectious diseases. Consequently, the discovery and characterization of novel enzyme inhibitors remain a cornerstone of modern drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles.[1][2] This application note introduces 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine , a novel compound with structural motifs suggesting a potential for serine protease inhibition, and provides a comprehensive guide to its characterization in enzyme kinetic studies.

Serine proteases are a ubiquitous class of enzymes that play critical roles in processes ranging from digestion to blood coagulation and immunity.[3] Their active site features a catalytic triad, including a highly reactive serine residue. The ethylsulfonyl group present in 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a key structural alert, as sulfonamides are known to act as inhibitors of serine proteases, often through covalent modification of the active site serine.[4] Furthermore, the nitrophenyl moiety can engage in specific interactions within the enzyme's binding pocket, contributing to affinity and selectivity.[5][6]

This document will serve as a detailed guide for researchers to explore the inhibitory potential of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine against a model serine protease, chymotrypsin. We will delve into the mechanistic rationale, provide step-by-step protocols for kinetic assays, and offer insights into data interpretation, thereby furnishing a robust framework for the investigation of this and other novel enzyme inhibitors.

Proposed Mechanism of Action: A Covalent Interaction

We hypothesize that 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine acts as an irreversible or slow-binding inhibitor of serine proteases. The proposed mechanism involves the nucleophilic attack of the active site serine residue on the electrophilic sulfur atom of the ethylsulfonyl group. This interaction is facilitated by the binding of the nitrophenyl and piperazine moieties in the enzyme's specificity pockets. The formation of a stable sulfonyl-enzyme covalent adduct effectively inactivates the enzyme.

Mechanism_of_Action cluster_0 Enzyme Active Site Ser-OH Serine Residue (Ser-OH) EI_Complex Enzyme-Inhibitor Complex (Non-covalent) His Histidine Residue Asp Aspartate Residue Inhibitor 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine Inhibitor->EI_Complex Reversible Binding Covalent_Adduct Covalent Adduct (Inactive Enzyme) EI_Complex->Covalent_Adduct Nucleophilic Attack by Ser-OH

Caption: Proposed mechanism of serine protease inhibition.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be a self-validating system, ensuring the accuracy and reproducibility of the kinetic data obtained.

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines a colorimetric assay using a chromogenic substrate for chymotrypsin.

Materials:

  • Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA)

  • 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of SAPPNA in DMSO.

    • Prepare a 10 mM stock solution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of varying concentrations of the inhibitor (serially diluted in DMSO) to the test wells. Add 10 µL of DMSO to the control wells.

    • Add 10 µL of the chymotrypsin solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction:

    • Add 10 µL of the SAPPNA substrate solution to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of the Mode of Inhibition

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the enzyme kinetics at different substrate and inhibitor concentrations.[7][8]

Procedure:

  • Assay Setup:

    • Prepare several sets of reactions in a 96-well plate. Each set will have a fixed concentration of the inhibitor and varying concentrations of the substrate (SAPPNA).

    • Include a control set with no inhibitor.

    • The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50).

    • The substrate concentrations should span a range above and below the Michaelis-Menten constant (Km) of the enzyme for the substrate.

  • Data Acquisition and Analysis:

    • Follow the same data acquisition procedure as in Protocol 1 to determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the inhibition constant (Ki) from the Lineweaver-Burk plot data.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Incubation Pre-incubation (15 min at 37°C) Assay_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Data_Acquisition Measure Absorbance at 405 nm (Kinetic Read) Reaction_Start->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Mode_of_Inhibition Mode of Inhibition Study Data_Analysis->Mode_of_Inhibition End End IC50->End Mode_of_Inhibition->End

Caption: Experimental workflow for kinetic analysis.

Data Presentation and Interpretation

The results of the kinetic studies should be summarized in a clear and concise manner.

Table 1: Hypothetical Kinetic Parameters of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine against Chymotrypsin

ParameterValue
IC50 5.2 µM
Mode of Inhibition Competitive
Ki 2.8 µM

An IC50 value in the low micromolar range, as depicted in the hypothetical data, would suggest that 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a potent inhibitor of chymotrypsin. A competitive mode of inhibition would indicate that the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The Ki value provides a more absolute measure of the inhibitor's binding affinity.

Trustworthiness: Troubleshooting and Considerations

  • Solubility: Ensure that the inhibitor is fully dissolved in DMSO before adding it to the aqueous buffer to avoid precipitation.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay below 1% to minimize its effect on enzyme activity.

  • Linear Range: Ensure that the initial reaction velocities are calculated from the linear portion of the reaction progress curve.

  • Controls: Always include positive (no inhibitor) and negative (no enzyme) controls in your experiments.

Conclusion: A Promising Scaffold for Further Investigation

This application note provides a comprehensive framework for the initial characterization of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine as a putative serine protease inhibitor. The proposed mechanism and detailed protocols offer a solid foundation for researchers to explore its kinetic properties. The versatile nature of the piperazine scaffold, combined with the reactive potential of the ethylsulfonyl group, makes this compound and its analogs promising candidates for the development of novel therapeutics targeting serine proteases. Further studies, including structural analysis of the enzyme-inhibitor complex, will be invaluable in validating the proposed mechanism and guiding future drug design efforts.

References

  • Chinese Journal of Natural Medicines. (2022). Inhibition of Escherichia coli nitroreductase by the constituents in Syzygium aromaticum. Chinese Journal of Natural Medicines, 20(7), 506-517. Available from: [Link]

  • El-Kafrawy, P., et al. (2019). Serine protease inhibitors and human wellbeing interplay: new insights for old friends. Microbial Cell Factories, 18(1), 153. Available from: [Link]

  • Martin, S. L., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 867991. Available from: [Link]

  • ResearchGate. (2026). Synthesis, enzyme inhibition and molecular docking studies of 1- arylsulfonyl-4-Phenylpiperazine derivatives. Available from: [Link]

  • Costantino, L., et al. (2002). Nitrophenyl derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 10(12), 3923-3931. Available from: [Link]

  • Al-marjani, J. C., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-13. Available from: [Link]

  • Groutas, W. C., et al. (1998). Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold. Bioorganic & Medicinal Chemistry, 6(6), 661-671. Available from: [Link]

  • Frontiers. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Available from: [Link]

  • Queen's University Belfast. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Available from: [Link]

  • PubMed. (n.d.). Nitroreductase-based GDEPT. Available from: [Link]

  • ResearchGate. (n.d.). Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). Available from: [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Available from: [Link]

  • Orna, M. V., & Mason, R. P. (1989). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. The Journal of Biological Chemistry, 264(21), 12379-12384. Available from: [Link]

  • ResearchGate. (2006). Reduction of 4-nitrophenol catalyzed by nitroreductase. Available from: [Link]

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Available from: [Link]

  • Frontiers. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. Available from: [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Available from: [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(11), 3698. Available from: [Link]

  • Roche. (n.d.). The Complete Guide for Protease Inhibition. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 149(1), 6-21. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available from: [Link]

  • El-Fakharany, E. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and validity of your results.

Introduction to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic compound featuring three key structural motifs: an ethylsulfonyl group, a piperazine core, and a nitrophenyl ring. While its primary target may be under investigation, the presence of these well-known pharmacophores suggests a potential for interactions with a range of biological targets beyond the intended one. Understanding these off-target effects is critical for accurate data interpretation and the development of selective therapeutics.

This guide will address common issues encountered in the lab that may be indicative of off-target activity and provide a systematic approach to their identification and characterization.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common unexpected experimental outcomes.

Question 1: I'm observing a cellular phenotype (e.g., cytotoxicity, altered morphology, unexpected signaling pathway activation) that doesn't align with the known function of my primary target. Could this be an off-target effect of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?

Answer:

Yes, it is highly probable. The observed phenotype could be due to the compound interacting with one or more unintended proteins. The structural components of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine suggest potential interactions with several major classes of off-targets:

  • Kinases: The sulfonyl and piperazine moieties are common in kinase inhibitors. Off-target kinase inhibition can lead to a wide array of cellular effects, including altered proliferation, apoptosis, and differentiation.[1][2]

  • G-Protein Coupled Receptors (GPCRs): The arylpiperazine scaffold is a classic pharmacophore for aminergic GPCRs, such as serotonin, dopamine, and adrenergic receptors.[3][4] Engagement of these receptors can trigger diverse signaling cascades, leading to unexpected physiological responses in cells.

  • Ion Channels: Sulfonyl-containing compounds are known to modulate the activity of various ion channels, including potassium, sodium, and calcium channels.[5][6][7] Altered ion channel function can dramatically impact cell membrane potential, leading to changes in cellular excitability and signaling.

  • Cytochrome P450 (CYP) Enzymes: The nitrophenyl group can lead to the inhibition of CYP enzymes.[8][9][10] This can alter the metabolism of other compounds in your culture medium or, in in-vivo studies, lead to drug-drug interactions.

To begin troubleshooting, a dose-response analysis is recommended. If the unexpected phenotype occurs at a concentration significantly different from the IC50 for your primary target, it strongly suggests an off-target effect.

Question 2: My in-vivo study is showing unexpected systemic effects (e.g., changes in blood pressure, behavioral alterations, toxicity) at doses where I expect target-specific engagement. How do I investigate this?

Answer:

Systemic effects in vivo are often a result of a compound interacting with off-targets in various tissues. Based on the structure of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, you should consider the following possibilities:

  • Cardiovascular Effects: Off-target modulation of adrenergic GPCRs or cardiac ion channels could lead to changes in heart rate and blood pressure.

  • Central Nervous System (CNS) Effects: Interaction with serotonergic or dopaminergic receptors in the brain could result in behavioral changes.[11]

  • Metabolic Liabilities: Inhibition of key metabolic enzymes like CYPs can alter the clearance of the compound or other co-administered substances, potentially leading to toxicity.

A preliminary in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide valuable insights into potential liabilities.[12][13][14][15][16] Subsequently, targeted in-vitro safety pharmacology assays are crucial for confirming these predictions.

Part 2: Experimental Protocols for Off-Target Identification

To systematically investigate the potential off-target activities of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, a tiered screening approach is recommended.

Tier 1: Broad Off-Target Screening Panels

The initial step is to screen the compound against a broad panel of known off-targets to identify potential areas of concern.

  • Kinase Selectivity Profiling: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., a kinome scan). This will provide a global view of the compound's kinase selectivity.[17][18]

  • GPCR Binding Panel: Utilize a commercially available GPCR binding panel that includes a diverse range of receptors, with a focus on aminergic GPCRs.

  • Safety Pharmacology Panel: Employ a broad in-vitro safety panel (such as the InVEST44 panel) that assesses activity against a collection of targets known to be associated with adverse drug reactions, including ion channels, transporters, and enzymes.

Tier 2: Confirmatory and Functional Assays

Once potential off-targets are identified in the broad screens, the next step is to confirm these interactions and assess their functional consequences.

Objective: To determine the IC50 value of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine against a specific off-target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer

  • 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine stock solution

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in kinase buffer.

  • In a 384-well plate, add the kinase, substrate peptide, and the serially diluted compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Objective: To assess the functional effect (agonist or antagonist) of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine on a specific GPCR.

Materials:

  • Cells stably expressing the GPCR of interest

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • Forskolin (for Gi-coupled receptor antagonist mode)

  • Agonist for the target GPCR (for antagonist mode)

  • 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine stock solution

  • cAMP detection kit (e.g., HTRF-based or luminescence-based)

  • White, opaque 384-well plates

Procedure:

  • Agonist Mode:

    • Seed cells in 384-well plates and incubate overnight.

    • Prepare a serial dilution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.

    • Add the diluted compound to the cells and incubate for the recommended time.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

    • Determine the EC50 value if the compound acts as an agonist.

  • Antagonist Mode:

    • Seed cells as above.

    • Prepare a serial dilution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.

    • Add the diluted compound to the cells and pre-incubate.

    • Add a known agonist at its EC80 concentration (or forskolin for Gi-coupled receptors).

    • Incubate and measure intracellular cAMP levels.

    • Determine the IC50 value if the compound acts as an antagonist.

Objective: To determine the IC50 of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Human liver microsomes or recombinant CYP enzymes[19]

  • NADPH regenerating system

  • Fluorogenic CYP isoform-specific substrates

  • 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine stock solution

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.

  • In a 96-well plate, pre-incubate the compound with liver microsomes and the NADPH regenerating system.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate at 37°C.

  • Stop the reaction and measure the fluorescence of the metabolite.

  • Calculate the percent inhibition and determine the IC50 value.[20]

Objective: To evaluate the effect of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine on a specific ion channel.

Materials:

  • Cells stably expressing the ion channel of interest

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Appropriate intracellular and extracellular solutions

  • 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine stock solution

Procedure:

  • Harvest and prepare cells according to the instrument's protocol.

  • Establish a whole-cell recording configuration.

  • Apply a voltage protocol to elicit channel activity and record baseline currents.

  • Apply different concentrations of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and record the corresponding currents.

  • Analyze the data to determine the effect of the compound on channel gating and conductance, and calculate the IC50 or EC50.[21]

Part 3: Data Presentation and Visualization

Table 1: Hypothetical Off-Target Profile of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
Target ClassSpecific TargetAssay TypeResult (IC50/EC50)
Kinase Kinase XBiochemical500 nM
Kinase YBiochemical> 10 µM
GPCR 5-HT2A ReceptorBinding1.2 µM
Dopamine D2 ReceptorFunctional (cAMP)2.5 µM (Antagonist)
Ion Channel hERGAutomated Patch Clamp8.7 µM
CYP Enzyme CYP3A4Fluorogenic5.3 µM
CYP2D6Fluorogenic> 20 µM
Diagrams

Off_Target_Pathways cluster_compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine cluster_targets Potential Off-Targets cluster_effects Cellular Effects Compound Compound Kinase Kinase X Compound->Kinase Inhibition GPCR 5-HT2A / D2 Receptors Compound->GPCR Antagonism IonChannel hERG Channel Compound->IonChannel Blockade CYP CYP3A4 Compound->CYP Inhibition AlteredSignaling Altered Cell Signaling Kinase->AlteredSignaling GPCR->AlteredSignaling Arrhythmia Potential for Arrhythmia IonChannel->Arrhythmia AlteredMetabolism Altered Metabolism CYP->AlteredMetabolism

Caption: Potential off-target interactions of the compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse BroadScreen Broad Off-Target Screening Panels (Kinase, GPCR, Safety) DoseResponse->BroadScreen AnalyzeHits Analyze Screening Data and Identify Hits BroadScreen->AnalyzeHits ConfirmatoryAssays Tier 2: Confirmatory & Functional Assays (IC50/EC50 Determination) AnalyzeHits->ConfirmatoryAssays DataInterpretation Interpret Data in Context of On-Target Activity ConfirmatoryAssays->DataInterpretation Conclusion Characterize Off-Target Profile DataInterpretation->Conclusion

Caption: A systematic workflow for off-target identification.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Zhu, M., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 96(9), 2485–2493.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Milligan, G. (2012). Ion Channel Screening. In Assay Guidance Manual.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 17(12), 829–842.
  • Gao, Y., et al. (2013). A broad-spectrum screen for predicting and validating drug-off-target interactions.
  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Maciejewski, M., et al. (2020). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 208, 112793.
  • Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of Biological Chemistry, 295(18), 6033–6045.
  • Jacobson, L. H., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681–8692.
  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858.
  • Pospisilova, S., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(16), 4933.
  • Di Liberto, V., et al. (2017). Specific inhibition of GPCR-independent G protein signaling by a rationally engineered protein. Proceedings of the National Academy of Sciences, 114(48), E10345–E10353.
  • Wright, C. E., et al. (2021). N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. RSC Medicinal Chemistry, 12(6), 963–972.
  • Dror, R. O., et al. (2019).
  • Wright, C. E., et al. (2021). N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. RSC Medicinal Chemistry, 12(6), 963–972.
  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4–18.
  • Lacivita, E., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3894.
  • Okella, H., et al. (2022). ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. Frontiers in Microbiology, 13, 1058371.
  • Zhu, M., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 96(9), 2485–2493.
  • Nirogi, R., et al. (2016). Chemical inhibitors of CYP450 enzymes in liver microsomes: Combining selectivity and unbound fractions to guide selection of appropriate concentration in phenotyping assays. Xenobiotica, 46(12), 1059–1068.
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(3), 242–253.
  • Al-Obaidi, A. M. A., et al. (2022). Molecular docking, ADMET, synthesis and anti-proliferative of novel derivatives of benzothiazine against lung cancer cell line.
  • Tolonen, A., et al. (2015). Cytochrome P450 (CYP) inhibition screening: Comparison of three tests. Toxicology in Vitro, 29(7), 1590–1597.
  • Svenningsson, P., et al. (2021). Update on GPCR-based targets for the development of novel antidepressants.
  • Stolarczyk, E. U., et al. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 26(21), 6483.
  • Li, H., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 333.
  • Adams, J. (2023, March 7). GPCR-targeting drugs: A renewed focus on a ubiquitous group of proteins. BioPharma Dive.

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Topic: Solubility Optimization & Assay Formulation Compound: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (CAS: 544462-63-7) Classification: Neutral, Lipophilic Small Molecule Document ID: TSC-SOL-2026-05[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Assay Formulation Compound: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (CAS: 544462-63-7) Classification: Neutral, Lipophilic Small Molecule Document ID: TSC-SOL-2026-05[1]

Executive Summary & Chemical Analysis

The Core Challenge: Researchers frequently encounter precipitation of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (hereafter ESNPP ) upon dilution into aqueous buffers (PBS, cell media).[1]

The Mechanism (Why this happens): To solve this, we must look at the structure. ESNPP contains a piperazine core, but both nitrogen atoms are functionally "capped" regarding basicity:

  • N1 (Ethylsulfonyl): The sulfonyl group is strongly electron-withdrawing, rendering this nitrogen non-basic (sulfonamide-like character).[1]

  • N4 (4-Nitrophenyl): The nitro group withdraws electron density through the phenyl ring, making this aniline-like nitrogen extremely weakly basic (

    
    ).[1]
    

Implication: Unlike simple piperazines, ESNPP is effectively neutral at physiological pH (7.4). [1]

  • Trap: Adding acid (HCl) will not significantly improve solubility because stable salts cannot form.[1]

  • Solution: You must rely on co-solvency , surfactants , or complexation , not pH adjustment.

Solubility Decision Matrix (Workflow)

Before proceeding with protocols, determine your assay tolerance using the following logic flow.

SolubilityWorkflow Start START: ESNPP Stock Preparation DMSO_Check Dissolve in 100% DMSO (Target: 10-20 mM) Start->DMSO_Check Precip_Check Dilute to Assay Buffer (e.g., 1% DMSO final) DMSO_Check->Precip_Check Result_Clear Solution Clear? Precip_Check->Result_Clear Path_Success Proceed to Assay Result_Clear->Path_Success Yes Path_Fail Precipitation / Turbidity Result_Clear->Path_Fail No Strategy_1 Strategy A: Kinetic Dilution (Intermediate Step) Path_Fail->Strategy_1 Low Conc (<10µM) Strategy_2 Strategy B: Co-solvent Spike (PEG400 / Tween 80) Path_Fail->Strategy_2 Med Conc (10-50µM) Strategy_3 Strategy C: Complexation (HP-β-Cyclodextrin) Path_Fail->Strategy_3 High Conc (>50µM)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay concentration requirements.

Critical Protocols

Module A: Stock Solution Preparation (The Foundation)

Standard practice for hydrophobic library compounds.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water uptake; DMSO is hygroscopic, and water lowers the solubility of ESNPP.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot immediately into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module B: The "Kinetic Dilution" Method (For <10 µM)

Prevents "Shock Precipitation" where the compound crashes out instantly upon hitting the water.

The Error: Pipetting 1 µL of 10 mM stock directly into 999 µL of PBS. This creates a local zone of supersaturation. The Fix: Step-down dilution.[1]

  • Step 1: Prepare an intermediate dilution in 100% DMSO .

    • Example: Dilute 10 mM stock to 1 mM in DMSO.

  • Step 2: Add the aqueous buffer rapidly to the DMSO intermediate while vortexing (not the other way around).

    • Why: This promotes rapid mixing and prevents the formation of large crystal nuclei.

Module C: Cyclodextrin Complexation (The Gold Standard)

Recommended for animal studies or high-concentration cellular assays (>50 µM). Since ESNPP is neutral and lipophilic, it fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).

  • Dissolve ESNPP in a small volume of DMSO (e.g., 20 µL of 50 mM stock).

  • Add the DMSO solution dropwise to 980 µL of the 20% HP-β-CD solution while vortexing.

  • Incubate: Shake at 37°C for 30 minutes to allow equilibrium complexation.

  • Result: The cyclodextrin encapsulates the nitrophenyl/ethylsulfonyl tail, keeping the molecule in solution without organic co-solvents.

Troubleshooting & FAQs

Q1: I added 1N HCl to dissolve it, but it didn't work. Why?

A: As detailed in the chemical analysis, ESNPP is not basic . The sulfonyl group (


) and the nitro group (

) withdraw electrons, preventing protonation.[1] Adding acid only increases the ionic strength of the solution, which can actually decrease solubility via the "salting-out" effect. Stop using acid.
Q2: What is the maximum DMSO concentration I can use?

A: Refer to the tolerance table below. For ESNPP, you want to maximize DMSO within the biological limit of your assay.

Assay TypeMax Recommended DMSO %Notes
Enzymatic / Biochemical 1.0% - 5.0%Enzymes are generally robust.[1]
Cell-Based (Immortalized) 0.1% - 0.5%HeLa, HEK293.[1] >0.5% induces stress.
Primary Cells / Neurons < 0.1%Highly sensitive.[1][2] Use Cyclodextrin strategy.[3]
In Vivo (Mouse/Rat) 5% - 10%Often combined with PEG400/Tween.[1]
Q3: The solution looks clear, but my assay data is erratic. Why?

A: You likely have micro-precipitation .[1] The compound forms colloidal aggregates that are invisible to the naked eye but scatter light and interfere with fluorescence/absorbance readouts.

  • Test: Spin your "soluble" sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant. If it drops, you have aggregates.

  • Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer to stabilize the colloid.[1]

Advanced Formulation (Co-Solvent Systems)

If DMSO alone fails, use a ternary solvent system. This is standard for lipophilic nitro-aromatics.[1]

Recipe (For In Vivo or High-Conc In Vitro):

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent/Dispersant)[1]

  • 50% Water/Saline (Bulk phase)[1]

Mixing Order (Critical):

  • Dissolve ESNPP in DMSO.

  • Add PEG 400 and vortex until clear.

  • Slowly add Water/Saline while vortexing. Do not add DMSO directly to water.[1]

References

  • PubChem. (n.d.).[1][4] 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine (CID 2932360).[1] National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility protocols).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Module C).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

[1] Executive Summary 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic scaffold often used as a probe in biological assays or an intermediate in medicinal chemistry.[1] Its stability profile is governed by thre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a synthetic scaffold often used as a probe in biological assays or an intermediate in medicinal chemistry.[1] Its stability profile is governed by three competing functionalities: the electron-deficient nitroarene , the sulfonamide linkage , and the piperazine core .

Users frequently report issues regarding precipitation in aqueous buffers (often mistaken for degradation) and photochemical discoloration .[1] This guide defines the specific environmental controls required to maintain compound integrity during storage and experimental use.

Module 1: Solubility & Solvent Selection (The Foundation)

The Issue: The most common "degradation" report is actually physical precipitation. This compound is lipophilic.[1][2] When a concentrated stock (in DMSO) is spiked into an aqueous buffer, the compound may "crash out" immediately or form micro-aggregates that are invisible to the naked eye but reduce bio-availability.

Solubility Profile
SolventSolubility RatingComments
DMSO (Anhydrous) Excellent (>50 mM) Recommended Stock Solvent.[1] Hygroscopic; absorbs water which promotes hydrolysis over months.[1]
Ethanol/Methanol Moderate Good for intermediate dilutions, but evaporation alters concentration.
PBS / Media (pH 7.4) Poor (<50 µM) Requires carrier solvents (DMSO) or surfactants.[1]
Water Insoluble Do not attempt to dissolve directly in water.[1]
Protocol: The "Step-Down" Dilution Method

Prevent precipitation shock when moving from 100% DMSO to aqueous buffer.[1]

  • Prepare Master Stock: Dissolve solid compound in anhydrous DMSO to 10 mM .

  • Intermediate Dilution: Do not pipette 1 µL of stock directly into 1 mL of buffer. Instead, create a 10x Working Solution in a solvent blend (e.g., 10% DMSO / 90% Buffer).

  • Final Assay Mix: Add the 10x Working Solution to your assay plate.

Critical Note: If using polystyrene plates, this compound (like many lipophilic piperazines) may adsorb to the plastic walls. Use Low-Binding Polypropylene plates or glass-coated consumables for concentration curves below 1 µM.[1]

Module 2: Chemical Stability & Degradation Pathways

This molecule contains specific "trigger points" that react to environmental stress.[1]

Photochemical Instability (The Nitro Group)

Nitro-aromatics are inherently photosensitive.[1] Exposure to UV or intense white light (350–400 nm) excites the nitro group, leading to a nitro-to-nitrite rearrangement or radical formation.[1]

  • Symptom: Solution turns from colorless/pale yellow to deep yellow/orange or brown.[1]

  • Prevention: All handling must occur under amber light or in amber glass vials.

Incompatibility with Reducing Agents

In biological assays (e.g., enzyme kinetics, protein binding), buffers often contain reducing agents like DTT (Dithiothreitol) , TCEP , or Beta-mercaptoethanol to keep cysteines reduced.

  • The Reaction: These agents can chemically reduce the 4-nitro group to a 4-amino group (aniline derivative).[1] This drastically changes the electronic properties and biological activity of the molecule.

  • Prevention: Avoid DTT/TCEP in the assay buffer if possible. If required, minimize incubation time (<30 mins) or use non-reducing alternatives.

Hydrolytic Stability

The sulfonamide bond (


) is generally robust at neutral pH (7.0–8.0).[1] However, it becomes susceptible to hydrolysis under:
  • Extreme Acid (pH < 2): Slow hydrolysis.[1]

  • Extreme Base (pH > 10): Rapid hydrolysis, especially at elevated temperatures.

Visualizing the Degradation Logic

DegradationPathways Compound 1-Ethylsulfonyl-4- (4-nitrophenyl)piperazine Light UV Light (350-400nm) Compound->Light Reduction Reductive Buffer (DTT / TCEP) Compound->Reduction Hydrolysis Extreme pH (<2 or >10) Compound->Hydrolysis Prod_Photo Nitro-Nitrite Rearrangement (Yellowing) Light->Prod_Photo Radical Mechanism Prod_Amino 4-Aminophenyl Derivative (Loss of Activity) Reduction->Prod_Amino Nitro Reduction Prod_Split Piperazine + Sulfonic Acid Hydrolysis->Prod_Split Bond Cleavage

Figure 1: Primary degradation vectors.[1] The nitro group (Yellow/Red paths) is the most labile component in standard laboratory conditions.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution has turned dark yellow after 1 month at room temperature. Is it still good?

  • Diagnosis: Likely photodegradation or oxidation.[1][3]

  • Action: Discard. Nitro-aromatics often darken upon photo-excitation.[1]

  • Correction: Store future stocks at -20°C in amber vials . If amber vials are unavailable, wrap standard tubes in aluminum foil.

Q2: I see a loss of potency in my kinase assay, but the LC-MS looks clean.

  • Diagnosis: Adsorption or Precipitation.[1]

  • Explanation: If the LC-MS sample was prepared in high organic solvent (e.g., MeOH), it redissolved any precipitate, showing a "clean" peak. However, in the aqueous assay buffer, the compound may have precipitated or stuck to the plastic tips/plate, reducing the effective concentration.

  • Test: Centrifuge your assay buffer mix. If a pellet forms, you have solubility issues, not chemical degradation.

Q3: Can I use this compound in a buffer containing 1 mM DTT?

  • Warning: High Risk.

  • Mechanism: DTT is a strong reducing agent.[1] It can reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) or hydroxylamine (
    
    
    ).[1] This reaction is time-dependent.[1]
  • Recommendation: Perform the assay without DTT first.[1] If DTT is required for the protein, keep the compound-buffer contact time under 15 minutes and run a control LC-MS to verify structural integrity.[1]

Q4: How should I store the solid powder?

  • Protocol: Store at 4°C or -20°C , desiccated, and protected from light. The solid is generally more stable than the solution, but humidity can cause caking and hydrolysis over years.

Module 4: Standard Operating Procedure (SOP) for Handling

Follow this workflow to ensure data reproducibility.

SOP Step1 1. Weighing Step2 2. Dissolution (Anhydrous DMSO) Step1->Step2 Avoid high humidity Step3 3. Aliquoting (Single-Use Amber Vials) Step2->Step3 Minimize light exposure Step4 4. Storage (-20°C, Desiccated) Step3->Step4 Step5 5. Thawing (Room Temp, Dark) Step4->Step5 Do not heat to thaw Step5->Step3 Discard unused portion (Do not refreeze)

Figure 2: Recommended handling lifecycle to minimize freeze-thaw cycles and hydrolytic stress.

References

  • Baran, W. et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

    • Relevance: Establishes the baseline stability of the sulfonamide linkage
  • ICH Guidelines. (1996).[1][4] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

    • Relevance: Defines the standard for testing nitro-aromatic light sensitivity (350–370 nm exposure).
  • Nielsen, P. T. et al. (2013).[5] Piperazine Degradation in Pilot Plants. Energy Procedia.

    • Relevance: Details the oxidative and thermal degradation pathways of the piperazine ring, specifically ring-opening and N-oxid
  • PubChem Compound Summary. (2025). 1-(4-Nitrophenyl)piperazine Derivatives. National Library of Medicine.[1]

    • Relevance: Provides physicochemical data (LogP, H-bond acceptors) supporting the solubility and adsorption warnings.

Sources

Optimization

Refining experimental protocols for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Topic: Experimental Protocol Refinement & Troubleshooting CAS: 544462-63-7 (Free Base) Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Center This guide addresses the synthesis, puri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol Refinement & Troubleshooting CAS: 544462-63-7 (Free Base) Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

This guide addresses the synthesis, purification, and handling of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine . It is designed for researchers encountering yield inconsistencies, purity issues, or solubility challenges. Unlike standard datasheets, this document focuses on the causality of experimental failure and provides self-validating protocols.

Module 1: Synthesis Optimization (The "Make" Phase)

Core Reaction:


-Sulfonylation of 1-(4-nitrophenyl)piperazine.
Mechanism:  Nucleophilic attack of the secondary amine on the sulfonyl sulfur, followed by elimination of HCl.
Standard Operating Procedure (Optimized)
  • Reagents: 1-(4-nitrophenyl)piperazine (1.0 eq), Ethanesulfonyl chloride (1.2 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Temperature: 0°C (Addition)

    
     RT (Reaction).
    
Troubleshooting The Synthesis

Q: My reaction yield is consistently below 60%. What is going wrong? A: Low yields in sulfonylation are typically caused by two factors: moisture ingress or competitive hydrolysis.

  • Moisture Control: Ethanesulfonyl chloride is highly moisture-sensitive. If your solvent is "wet" (contains >0.05% water), the reagent hydrolyzes to ethanesulfonic acid, which is unreactive toward the amine.

    • Fix: Use freshly distilled DCM or store over molecular sieves (3Å).

  • Base Stoichiometry: The reaction generates HCl. If the base (TEA) is insufficient or of poor quality, the starting piperazine becomes protonated (ammonium salt) and loses its nucleophilicity.

    • Fix: Increase base to 2.0 equivalents. Ensure the base is free of amine oxides.

Q: The reaction mixture turned black/tarry. Is the product stable? A: The nitro group is stable, but the sulfonylation is exothermic. Adding the sulfonyl chloride too quickly at Room Temperature (RT) can cause localized overheating and decomposition.

  • Protocol Adjustment: Dissolve the piperazine and base in DCM first. Cool to 0°C .[1] Add the sulfonyl chloride dropwise over 20 minutes.

Visualizing the Synthesis Workflow

The following diagram illustrates the critical decision points during synthesis to ensure high yield.

SynthesisWorkflow Start Start: 1-(4-nitrophenyl)piperazine Solvent Dissolve in Anhydrous DCM (+ Base: TEA/DIPEA) Start->Solvent Cooling Cool to 0°C (Critical) Solvent->Cooling Addition Add Ethanesulfonyl Chloride (Dropwise) Cooling->Addition Monitor IPC: TLC/LCMS (Check for SM disappearance) Addition->Monitor Decision Is SM remaining? Monitor->Decision Quench Quench: NaHCO3 (aq) Decision->Quench No AddReagent Add 0.2 eq Sulfonyl Chloride Decision->AddReagent Yes AddReagent->Monitor

Caption: Synthesis workflow emphasizing temperature control and In-Process Control (IPC) checkpoints.

Module 2: Purification & Isolation (The "Clean" Phase)

Q: I have a persistent impurity at the baseline of my TLC. What is it? A: This is likely the hydrochloride salt of the unreacted starting material (1-(4-nitrophenyl)piperazine) or the triethylamine hydrochloride salt.

  • The Acid Wash Protocol (Self-Validating Step): Unlike standard silica chromatography, an extraction wash is far more efficient here.

    • Dilute reaction mixture with DCM.[1]

    • Wash with 1M HCl (2x). Why? This protonates unreacted piperazine and TEA, forcing them into the aqueous layer. The sulfonamide product remains neutral and stays in the DCM.

    • Wash with Brine.

    • Dry over

      
      .
      

Q: My product is oiling out instead of crystallizing. A: Sulfonamides can form supersaturated oils.

  • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask wall.

  • Recrystallization:[1][2][3] Dissolve in minimum hot Ethanol or Methanol, then add water dropwise until turbid. Cool slowly.

Data: Solubility & Solvent Compatibility

SolventSolubility (25°C)Application
DCM HighReaction Medium, Extraction
DMSO HighBiological Assays (Stock)
Water NegligibleWash / Quench
Ethanol Moderate (Hot)Recrystallization
Hexane InsolubleTrituration / Precipitation
Module 3: Characterization Logic

Q: How do I confirm the structure quickly using NMR? A: Look for the specific diagnostic signals. If these are missing or shifted, the reaction failed.

  • Ethyl Group (Sulfonyl side): You must see a triplet (~1.3 ppm) and a quartet (~3.0 ppm). If you see a singlet, you may have acetylated instead (if wrong reagent used).

  • Piperazine Ring: Two distinct multiplets around 3.3–3.5 ppm.

  • Aromatic Region: A characteristic AA'BB' system (two doublets) for the 4-nitrophenyl group (~6.9 ppm and ~8.1 ppm).

Troubleshooting Logic Tree

Use this diagram to diagnose post-reaction issues.

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type LowYield Low Yield / No Product Type->LowYield Yield Impurity Impurity Present Type->Impurity Purity CheckReagent Check Sulfonyl Chloride (Hydrolyzed?) LowYield->CheckReagent CheckBase Check Base Equiv (Did HCl salt precipitate?) LowYield->CheckBase AcidWash Perform 1M HCl Wash (Removes SM) Impurity->AcidWash Column Silica Column (EtOAc:Hexane 3:7) AcidWash->Column If still impure

Caption: Diagnostic logic tree for isolating yield vs. purity issues.

Module 4: Biological Handling (FAQs)

Q: How stable is the stock solution in DMSO? A: The compound is stable in DMSO at -20°C for at least 3 months. Avoid repeated freeze-thaw cycles as moisture condensation can lead to slow hydrolysis of the sulfonamide bond over long periods, although it is much more stable than the precursor chloride [1, 2].

Q: Can I use this in cell culture? A: Yes, but solubility is the limiting factor.

  • Protocol: Prepare a 10 mM stock in 100% DMSO. Dilute into media immediately before use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

References
  • Synthesis of N-sulfonylpiperazines: Khumalo, M. F., et al. "Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction." Royal Society of Chemistry, 2025. (See Method II for general sulfonyl chloride-amine coupling conditions).

  • Piperazine Scaffold Properties: Chem-Impex International. "1-(4-Nitrophenyl)piperazine Product Data." (Provides baseline stability and handling data for the core scaffold).

  • General Purification of Piperazine Derivatives: University of Florida. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." (Foundational text on fractional distillation and purification of piperazine derivatives).

  • Solubility & Characterization: BLD Pharm. "1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine Product Specifications." (Verify CAS and molecular weight data).

Sources

Troubleshooting

Technical Support Center: Navigating Experiments with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when working with this and related piperazine-based compounds. Our goal is to help you reduce experimental variability and achieve reliable, reproducible results.

A Note on Nomenclature and Structure

Before delving into experimental specifics, it is crucial to address a point of potential ambiguity regarding the precise identity of "1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine." The nomenclature could refer to two distinct isomers, and it is imperative to confirm the exact structure and CAS number of the compound you are using.

  • 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine (CAS: 544462-63-7): In this isomer, the ethylsulfonyl group is directly attached to one of the piperazine nitrogens, while the 4-nitrophenyl group is attached to the other.

  • 1-Ethyl-4-((4-nitrophenyl)sulfonyl)piperazine (CAS: 385403-85-0): Here, an ethyl group is on one piperazine nitrogen, and the 4-nitrophenyl)sulfonyl moiety is on the other.

This guide will focus primarily on 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine (CAS: 544462-63-7) as its name most closely aligns with the topic query. However, many of the principles and troubleshooting steps discussed are applicable to other piperazine derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and related compounds.

Q1: What is the primary application of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?

A1: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine belongs to the broader class of piperazine derivatives, which are significant pharmacophores in medicinal chemistry.[1] While specific biological targets for this exact compound are not extensively documented in publicly available literature, related nitrophenylpiperazine compounds have been investigated for a range of biological activities. These include roles as intermediates in the synthesis of agents for neurological disorders, such as antidepressants and anxiolytics, and as potential antifungal and antibacterial agents.[2] The piperazine scaffold is known to interact with various biological targets, including neurotransmitter systems.[2][3]

Q2: What are the key physical and chemical properties I should be aware of?

A2: Understanding the fundamental properties of your compound is the first step to designing robust experiments.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₄S[3]
Molecular Weight 299.35 g/mol [3]
Appearance Typically a solid powderN/A
Solubility Generally soluble in organic solvents like DMSO and ethanol.[4]N/A

Q3: How should I prepare a stock solution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?

A3: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[5] It is a powerful organic solvent capable of dissolving a wide array of organic molecules.[5]

Troubleshooting Guide: Overcoming Experimental Variability

Variability in experimental outcomes can be a significant challenge when working with small molecule inhibitors. Here, we break down common issues and provide actionable solutions.

Issue 1: Inconsistent or Weaker-Than-Expected Biological Activity

You may observe that the compound's potency varies between experiments or is lower than anticipated.

Potential Causes:

  • Compound Degradation: Piperazine derivatives can be susceptible to degradation, especially in aqueous solutions.[6] This can be influenced by pH, light exposure, and oxidation.[6]

  • Inaccurate Concentration: This could be due to weighing errors, incomplete dissolution, or precipitation of the compound from the working solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.

Solutions:

  • Fresh is Best: Whenever possible, prepare fresh working solutions from your stock for each experiment.

  • Proper Stock Solution Storage:

    • Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Protect from light by using amber vials or wrapping tubes in foil.

  • pH Considerations: Piperazine is a weak base, and the stability of its derivatives can be pH-dependent.[6] If your experimental buffer is acidic or strongly basic, consider performing a preliminary stability test.

  • Confirm Solubility: Before starting your experiment, visually inspect your final working solution for any signs of precipitation. If you suspect precipitation, you may need to adjust the final concentration or the percentage of DMSO in your assay buffer.

Issue 2: High Background Signal or Assay Interference

You may notice a high background signal in your control wells (vehicle only) or other artifacts that could be misinterpreted as biological activity.

Potential Causes:

  • Compound Interference: The compound itself may interfere with your assay's detection method. For example, it might be autofluorescent or absorb light at the same wavelength as your detection reagent.

  • Solvent Effects: High concentrations of DMSO can impact cell viability and enzyme activity.

Solutions:

  • Run Appropriate Controls:

    • Vehicle Control: This is essential to determine the baseline response of your system to the solvent (e.g., DMSO).

    • Compound Interference Control: In a cell-free assay, run a control with your compound and the detection reagents, but without the biological target (e.g., the enzyme). This will reveal if the compound directly affects the assay signal.

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cellular assays, and ideally below 1% in biochemical assays. Always ensure your vehicle control has the same final DMSO concentration as your experimental wells.

  • Consider Orthogonal Assays: If you suspect assay interference, confirming your results with a different experimental method that uses an alternative detection principle can provide greater confidence in your findings.

Experimental Workflow & Protocols

To ensure consistency, it is vital to follow a well-defined experimental workflow.

Workflow for a Typical In Vitro Enzyme Inhibition Assay

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock in 100% DMSO prep_working Prepare Serial Dilutions in Assay Buffer prep_stock->prep_working add_compound Add Compound/Vehicle to Assay Plate prep_working->add_compound add_enzyme Add Enzyme Solution add_compound->add_enzyme incubate_pre Pre-incubation (Compound + Enzyme) add_enzyme->incubate_pre add_substrate Initiate Reaction (Add Substrate) incubate_pre->add_substrate incubate_reaction Reaction Incubation add_substrate->incubate_reaction stop_reaction Stop Reaction (if applicable) incubate_reaction->stop_reaction read_plate Read Plate (e.g., Fluorescence, Absorbance) stop_reaction->read_plate subtract_bkg Subtract Background read_plate->subtract_bkg normalize_data Normalize to Controls subtract_bkg->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a stock solution, a critical first step where variability can be introduced.

Materials:

  • 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and appropriate tips

Procedure:

  • Tare the Balance: Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh out a precise amount of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. For example, to make 1 ml of a 10 mM solution (MW = 299.35 g/mol ), you would weigh 2.99 mg.

  • Add Solvent: Add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1 ml of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in properly labeled, light-protected tubes.

  • Store Properly: Store the aliquots at -20°C or -80°C.

Signaling Pathways and Logical Relationships

The piperazine scaffold is a common feature in molecules targeting G-protein coupled receptors (GPCRs) and ion channels, which are central to many signaling pathways. While the specific pathway for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is not defined, we can illustrate a hypothetical inhibitory mechanism on a generic signaling cascade.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor Activates enzyme Target Enzyme receptor->enzyme Activates product Product enzyme->product Converts substrate Substrate substrate->enzyme response Cellular Response product->response inhibitor 1-Ethylsulfonyl-4- (4-nitrophenyl)piperazine inhibitor->enzyme Inhibits

Caption: Hypothetical inhibition of a signaling pathway enzyme.

By methodically addressing these common experimental challenges and adhering to robust protocols, you can significantly reduce variability and increase confidence in your research findings when working with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.

References

  • MySkinRecipes. 1-Ethyl-4-(4-nitrophenyl)piperazine. [Link]

  • bioRxiv. Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. [Link]

  • PubChem. 1-Ethyl-4-nitrosopiperazine. [Link]

  • ChemUniverse. 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. [Link]

  • National Center for Biotechnology Information. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

  • PubMed Central. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wikipedia. Piperazine. [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. [Link]

  • PubChem. 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]

  • Purdue Pharma. Products. [Link]

  • Taylor & Francis Online. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

  • National Center for Biotechnology Information. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. [Link]

  • PubMed. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. [Link]

Sources

Optimization

Technical Support Center: Enhancing Delivery of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to optimize its delivery and ensure the reliability of your results.

Introduction to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a compound of interest in pharmaceutical research, likely synthesized for its potential biological activities. The structure, featuring a piperazine core, a 4-nitrophenyl group, and an ethylsulfonyl moiety, suggests it may interact with various biological targets. However, these same structural features present specific challenges in terms of its delivery and formulation. This guide will address these anticipated challenges head-on, providing you with the expertise to overcome them.

The core structure contains the 1-(4-nitrophenyl)piperazine moiety, a versatile building block in medicinal chemistry, often utilized in the development of agents targeting the central nervous system, such as antidepressants and anxiolytics.[1] The addition of the ethylsulfonyl group modifies the molecule's polarity, size, and potential for hydrogen bonding, which can significantly impact its physicochemical properties and, consequently, its delivery.

Part 1: Troubleshooting Poor Aqueous Solubility

A primary hurdle for compounds with aromatic nitro groups and significant organic scaffolding is poor aqueous solubility.[2][3] This can lead to issues with stock solution preparation, precipitation in assay buffers, and low bioavailability in vivo.

FAQ 1: My compound is precipitating out of my aqueous buffer. How can I improve its solubility?

Answer: Precipitation is a common indicator of exceeding the compound's aqueous solubility limit. The presence of the nitrophenyl and ethylsulfonyl groups contributes to the molecule's lipophilicity. Here is a systematic approach to enhancing solubility:

Step 1: Solvent Selection for Stock Solutions

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.

SolventRationaleConsiderations
DMSO High solubilizing power for a wide range of organic molecules.Can be toxic to cells at higher concentrations (>0.5-1%). Ensure the final concentration in your assay is low and consistent across all experiments.
Ethanol A less toxic alternative to DMSO for some cell-based assays.May not be as effective as DMSO for highly lipophilic compounds.
DMF Similar solubilizing power to DMSO.Higher toxicity than DMSO; use with caution and appropriate safety measures.

Step 2: Employing Solubilizing Excipients

If direct dilution of the organic stock is still problematic, consider the use of solubilizing excipients. These should be tested for compatibility with your experimental system.

  • Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4]

  • Surfactants (e.g., Tween® 80, Cremophor® EL): These amphiphilic molecules can form micelles that entrap the compound, aiding in its dispersion in aqueous media. Use at low concentrations to avoid cellular toxicity.

  • Co-solvents (e.g., PEG 400, Propylene Glycol): These can be used in combination with water to create a more solubilizing vehicle.[5]

Experimental Protocol: Preparing a Solubilized Formulation

  • Prepare a high-concentration stock solution of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (e.g., 10-50 mM) in 100% DMSO.

  • For a cyclodextrin formulation:

    • Prepare a solution of 10% (w/v) HP-β-CD in your aqueous buffer.

    • While vortexing the cyclodextrin solution, slowly add the DMSO stock to achieve the desired final concentration.

    • The final DMSO concentration should be kept to a minimum (ideally ≤ 0.5%).

  • For a surfactant formulation:

    • Prepare your aqueous buffer containing a low concentration of Tween® 80 (e.g., 0.1%).

    • Slowly add the DMSO stock to the surfactant-containing buffer while vortexing.

  • Visually inspect for any signs of precipitation. If the solution is cloudy, it may require further optimization (e.g., gentle warming, sonication, or trying a different excipient).

Workflow for Solubility Enhancement

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Excipient Options cluster_3 Advanced Formulation Strategies cluster_4 Outcome Precipitation Precipitation in Aqueous Buffer Stock_Solvent Optimize Stock Solvent (DMSO, Ethanol, DMF) Precipitation->Stock_Solvent Initial Step Excipients Incorporate Solubilizing Excipients Stock_Solvent->Excipients If still problematic Formulation_Type Consider Advanced Formulations Excipients->Formulation_Type For in vivo studies Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Excipients->Cyclodextrin Surfactant Surfactants (e.g., Tween® 80) Excipients->Surfactant Co_Solvent Co-solvents (e.g., PEG 400) Excipients->Co_Solvent Lipid_Based Lipid-Based Formulations (e.g., SEDDS) Formulation_Type->Lipid_Based Amorphous_Dispersion Amorphous Solid Dispersions Formulation_Type->Amorphous_Dispersion Clear_Solution Clear, Stable Solution Cyclodextrin->Clear_Solution Surfactant->Clear_Solution Co_Solvent->Clear_Solution Lipid_Based->Clear_Solution Amorphous_Dispersion->Clear_Solution

Caption: A decision-making workflow for addressing solubility issues.

Part 2: Addressing Compound Stability

The chemical stability of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is critical for obtaining reproducible results. The nitro group and the piperazine ring are the most likely sites of degradation.

FAQ 2: I am seeing inconsistent results over time from the same stock solution. Could my compound be degrading?

Answer: Yes, inconsistent results can be a sign of compound degradation. Phenylpiperazines can be susceptible to degradation, and storage conditions are crucial.[6] The nitro group is also a potential site for chemical reduction.

Potential Degradation Pathways:

  • Reduction of the Nitro Group: The 4-nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[7] This can occur in the presence of certain reducing agents in your experimental system or over long-term storage. The resulting amine will have significantly different physicochemical and biological properties.

  • Piperazine Ring Opening: Under harsh conditions (e.g., high temperatures, extreme pH), the piperazine ring can undergo cleavage.[8][9]

  • Oxidation: While less common for this structure, oxidative degradation is a possibility, especially with prolonged exposure to air and light.

Best Practices for Ensuring Stability:

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.

  • Fresh Preparations: For sensitive experiments, prepare fresh dilutions from a frozen stock solution immediately before use.

  • Inert Atmosphere: If you suspect oxidative degradation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • pH Considerations: The stability of piperazine-containing compounds can be pH-dependent. Assess the stability in your specific buffer system if you continue to observe inconsistencies.

Analytical Verification of Stability:

If you have access to analytical instrumentation, you can directly assess the stability of your compound.

Analytical MethodPurpose
HPLC-UV Quantify the parent compound and detect the appearance of degradation products over time.
LC-MS Identify the mass of potential degradation products to elucidate the degradation pathway.[10][11]
Diagram of Potential Nitro Group Reduction

G Compound 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (R-NO2) Nitroso Nitroso Derivative (R-NO) Compound->Nitroso Reduction Hydroxylamino Hydroxylamino Derivative (R-NHOH) Nitroso->Hydroxylamino Reduction Amino Amino Derivative (R-NH2) Hydroxylamino->Amino Reduction

Caption: Stepwise reduction of the aromatic nitro group.

Part 3: Optimizing In Vivo Delivery

For in vivo studies, achieving adequate exposure of the target tissues to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is paramount. Poor solubility and potential instability can severely limit oral bioavailability.

FAQ 3: I am not observing the expected in vivo efficacy. How can I improve the oral delivery of my compound?

Answer: Low in vivo efficacy despite in vitro potency is often a result of poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For a poorly soluble compound, absorption is frequently the rate-limiting step.[5][12]

Strategies for Enhancing Oral Bioavailability:

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][13]

    • Micronization: Grinding the compound to the micron scale.

    • Nanonization: Further reducing particle size to the nanometer scale (nanocrystals).

  • Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing the body's natural lipid absorption pathways.[4][13]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Experimental Protocol: Preparation of a Simple SEDDS Formulation

  • Screening for Solubility: Determine the solubility of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Constructing a Ternary Phase Diagram: Based on the solubility data, create a ternary phase diagram to identify the range of compositions that will form a stable emulsion.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the required amount of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine to the vehicle.

    • Mix thoroughly using a vortex mixer and gentle warming (if necessary) until the compound is completely dissolved.

  • Evaluation of Self-Emulsification:

    • Add a small amount of the formulation to a larger volume of water with gentle stirring.

    • Observe the formation of a spontaneous, fine emulsion. The droplet size should ideally be in the nanometer range for optimal absorption.

References

  • National Center for Biotechnology Information. 1,4-Bis(4-nitrophenyl)piperazine. PubChem Compound Summary for CID 85353. [Link]

  • National Center for Biotechnology Information. 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. PubChem Compound Summary for CID 29300062. [Link]

  • Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. [Link]

  • ResearchGate. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Frontiers. Grand challenges in oral drug delivery. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Taiwan Food and Drug Administration. Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Autofluorescence of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide provides in-depth troubleshooting strategies an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of autofluorescence associated with this compound and similar nitrophenyl-containing molecules. Our goal is to equip you with the scientific understanding and practical protocols to mitigate autofluorescence and ensure the integrity of your experimental data.

Introduction: Understanding the Source of Autofluorescence

Autofluorescence is the natural emission of light by biological structures or synthetic compounds upon excitation, which can interfere with the detection of specific fluorescent signals in your experiments. While the nitro group in 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is often associated with fluorescence quenching, the overall molecule can still exhibit intrinsic fluorescence.[1] This phenomenon, coupled with endogenous autofluorescence from cells or tissues and potential artifacts from sample preparation, necessitates a robust strategy for its management.

This guide is structured to provide a comprehensive, question-and-answer-based approach to troubleshooting, empowering you to identify the source of autofluorescence and implement the most effective mitigation techniques.

Frequently Asked Questions (FAQs)

Q1: What is causing the autofluorescence in my experiments with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?

A1: The observed autofluorescence likely originates from a combination of factors:

  • Intrinsic fluorescence of the compound: The 4-nitrophenyl moiety can contribute to the molecule's inherent fluorescence properties.[1]

  • Endogenous autofluorescence: Cellular components such as NADH, flavins, collagen, and elastin naturally fluoresce and can contribute to background signal.[2]

  • Fixation-induced autofluorescence: Aldehyde-based fixatives like formalin and glutaraldehyde can react with cellular amines to create fluorescent products.[3][4]

Q2: How can I determine the primary source of autofluorescence in my samples?

A2: To pinpoint the source, you should include the following controls in your experimental setup:

  • Unstained, untreated cells/tissue: This will reveal the level of endogenous autofluorescence.

  • Vehicle control: Treat cells/tissue with the vehicle used to dissolve 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine to assess its contribution.

  • Compound-only control: Image a solution of the compound to characterize its intrinsic fluorescence spectrum.

Q3: Can I simply subtract the background to eliminate autofluorescence?

A3: Simple background subtraction can be a starting point, but it is often insufficient for accurate quantification, especially when autofluorescence is non-uniform or spectrally overlaps with your specific signal. More advanced techniques like spectral unmixing are recommended for robust signal separation.[5][6][7]

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind various methods to mitigate autofluorescence.

Experimental Design and Sample Preparation

Careful planning of your experiment can significantly reduce autofluorescence from the outset.

Issue: High background fluorescence observed even in control samples.

Solution: Optimize your sample preparation protocol.

Step-by-Step Protocol:

  • Choice of Fixative:

    • If possible, consider using organic solvents like ice-cold methanol or ethanol for fixation instead of aldehyde-based fixatives.[3]

    • If aldehyde fixation is necessary, use the lowest effective concentration of paraformaldehyde and minimize the fixation time.[4]

  • Perfusion:

    • For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a significant source of autofluorescence.[4]

  • Fluorophore Selection:

    • Choose fluorophores that emit in the far-red or near-infrared regions of the spectrum (greater than 650 nm), as endogenous autofluorescence is typically weaker at longer wavelengths.[5][8]

Chemical Quenching of Autofluorescence

Chemical quenchers are reagents that can reduce autofluorescence by absorbing the emitted light or through other chemical interactions.

Issue: Persistent autofluorescence after optimizing sample preparation.

Solution: Employ a chemical quenching agent.

Step-by-Step Protocol (using Sudan Black B):

  • Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.

  • After your final washing step in the staining protocol, incubate the sample with the Sudan Black B solution for 5-10 minutes at room temperature.

  • Destain with multiple washes of PBS or 70% ethanol until no more color is leaching from the sample.

  • Proceed with mounting and imaging.

Causality: Sudan Black B is a lipophilic dye that is thought to reduce autofluorescence, particularly from lipofuscin, by acting as a dark mask.[2]

Comparison of Common Chemical Quenchers:

Quenching AgentTarget Autofluorescence SourceAdvantagesDisadvantages
Sudan Black B Lipofuscin and other sources[2][9]Effective for a broad range of tissues.Can introduce a dark precipitate; may quench specific signal if not used carefully.
TrueVIEW™ Non-lipofuscin sources (e.g., collagen, elastin, red blood cells)[2][10]Specific for certain sources of autofluorescence; minimal effect on specific signal.[11]May not be effective against all types of autofluorescence.
TrueBlack™ Primarily lipofuscin[2][12]Highly effective for lipofuscin-rich tissues like the brain.May have some residual non-specific staining.
Sodium Borohydride Aldehyde-induced autofluorescence[3][4]Reduces Schiff bases formed during fixation.Can have variable effectiveness.[4]
Copper Sulfate Lipofuscin and other sources[12]Can be effective in some tissues.Can negatively impact specific fluorescent signals at high concentrations.[12]
Photobleaching

Photobleaching involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before imaging your target fluorophore.

Issue: Autofluorescence that is resistant to chemical quenching.

Solution: Pre-bleach the sample before antibody incubation or final imaging.

Step-by-Step Protocol:

  • Mount your unstained or fully stained sample on the microscope.

  • Expose the sample to broad-spectrum, high-intensity light from the microscope's light source (e.g., mercury arc lamp or LED) for a period ranging from several minutes to an hour.[13][14][15]

  • Monitor the decrease in autofluorescence in the relevant channels.

  • Once the autofluorescence has been significantly reduced, proceed with imaging your specific fluorophore, ensuring to use minimal excitation to prevent photobleaching of your target.

Causality: The high-intensity light causes photochemical destruction of the autofluorescent molecules, rendering them non-fluorescent. This method is effective because many endogenous fluorophores are more susceptible to photobleaching than modern synthetic fluorophores.[14][16]

Workflow for Photobleaching:

G cluster_0 Photobleaching Protocol A Prepare Sample B Mount on Microscope A->B C Expose to High-Intensity Light B->C D Monitor Autofluorescence Reduction C->D Iterative Process D->C E Image Specific Fluorophore D->E Autofluorescence Minimized

Caption: Workflow for reducing autofluorescence using photobleaching.

Spectral Unmixing and Computational Subtraction

This advanced technique uses the unique emission spectrum of autofluorescence to distinguish it from the specific fluorescent signal.

Issue: Significant spectral overlap between autofluorescence and the target fluorophore.

Solution: Utilize a spectral confocal microscope and linear unmixing software.

Step-by-Step Protocol:

  • Acquire a reference spectrum for the autofluorescence: Image an unstained control sample across a range of emission wavelengths to generate its spectral signature.

  • Acquire a reference spectrum for your specific fluorophore(s).

  • Image your fully stained experimental sample using the same spectral imaging settings.

  • Apply a linear unmixing algorithm in the microscope software.[5][17] The software will use the reference spectra to mathematically separate the contribution of autofluorescence and the specific fluorophore in each pixel of the image.[6][18]

Causality: Autofluorescence often has a broad emission spectrum, while specific fluorophores have narrower, more defined peaks. Spectral unmixing algorithms exploit these differences to deconvolute the mixed signals.[7][18]

Principle of Spectral Unmixing:

G cluster_1 Spectral Unmixing MixedSignal Mixed Signal (Autofluorescence + Fluorophore) Unmixing Linear Unmixing Algorithm MixedSignal->Unmixing AutoSpectrum Autofluorescence Reference Spectrum AutoSpectrum->Unmixing FluoroSpectrum Fluorophore Reference Spectrum FluoroSpectrum->Unmixing SeparatedAuto Separated Autofluorescence Unmixing->SeparatedAuto SeparatedFluoro Separated Fluorophore Signal Unmixing->SeparatedFluoro

Caption: The process of separating signals using spectral unmixing.

Summary of Troubleshooting Strategies

MethodPrincipleBest ForKey Consideration
Optimized Sample Prep Minimizing the introduction of autofluorescent artifacts.All experiments.May not eliminate all endogenous autofluorescence.
Chemical Quenching Absorption of fluorescent emission or chemical modification.Tissues with high levels of known autofluorescent components (e.g., lipofuscin).Quencher may affect specific signal; requires careful titration.
Photobleaching Photodestruction of autofluorescent molecules.When autofluorescence is more photolabile than the target fluorophore.Can be time-consuming; risk of photobleaching the target fluorophore.
Spectral Unmixing Computational separation based on distinct emission spectra.Significant spectral overlap between autofluorescence and target.Requires a spectral confocal microscope and appropriate software.

References

  • Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus. [Link]

  • Autofluorescence Quenching. Visikol. [Link]

  • Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. PubMed. [Link]

  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. PMC - PubMed Central. [Link]

  • Evaluation of autofluorescence quenching techniques on formalin-fixed chicken tissues. Journal of Immunological Methods. [Link]

  • Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ResearchGate. [Link]

  • Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. [Link]

  • 4-Nitrophenol. Wikipedia. [Link]

  • How Quenching Tissue Autofluorescence Works. Lab Manager. [Link]

  • Autofluorescence subtraction by spectral flow cytometry. Agilent. [Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. RSC Publishing. [Link]

  • Introducing AutoSpectral: an optimized unmixing workflow. Colibri Cytometry. [Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed. [Link]

  • Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. ResearchGate. [Link]

  • Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Bio-Rad. [Link]

  • Digital removal of autofluorescence from microscopy images. ResearchGate. [Link]

  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. ResearchGate. [Link]

  • Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. PubMed. [Link]

  • 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. PubChem. [Link]

  • 1-[(4-Nitrophenyl)sulfonyl]piperazine. PubChem. [Link]

  • 1-(4-Nitrophenyl)piperazine. PubChem. [Link]

Sources

Optimization

Technical Support Center: Methodologies and Controls for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine Studies

Welcome to the technical support center for researchers utilizing 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and experimental design strategies to ensure the scientific rigor and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the known or predicted mechanism of action for 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine?

A1: While specific literature on 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is not extensively available, the broader class of piperazine derivatives is known to interact with various biological targets. Piperazines are recognized as important pharmacophores in compounds targeting the central nervous system.[1][2] The parent compound, 1-(4-nitrophenyl)piperazine, has been used in neuroscience research and pharmaceutical development, particularly for anti-anxiety and antidepressant medications.[3] Some piperazine derivatives act by modulating neurotransmitter systems, such as mimicking the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.[4] Additionally, specific derivatives have been investigated for their role in controlling potassium channels.[1] Given the structural components of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, it is plausible that its mechanism involves modulation of neuronal signaling pathways. However, empirical determination of its specific targets is crucial.

Q2: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?

A2: Off-target effects are a common challenge when working with novel small molecules. The piperazine and nitrophenyl moieties can independently interact with various biological molecules. Consider the following possibilities:

  • Scaffold Activity: The piperazine ring itself is a common feature in many biologically active compounds and may exhibit its own pharmacological activity.[1][5]

  • Metabolic Byproducts: Cellular metabolism could alter the compound, leading to active metabolites with different target profiles.

  • Physicochemical Interference: At higher concentrations, the compound might cause non-specific effects due to its chemical properties, such as aggregation or membrane disruption.

To investigate these possibilities, it is essential to run a series of control experiments, as detailed in the troubleshooting section below.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For optimal stability, 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent like DMSO. It is advisable to perform a solubility test to determine the optimal concentration range for your stock solution and to avoid precipitation in your experimental media. For cellular assays, ensure the final concentration of the solvent is consistent across all experimental and control groups and is below a threshold known to not affect cell viability or the assay readout (typically <0.5% for DMSO).

Troubleshooting Guide: Designing Robust Control Experiments

To ensure that the observed biological effects are directly attributable to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, a systematic approach to control experiments is necessary.

Issue 1: Differentiating On-Target vs. Off-Target Effects

Explanation: It is critical to distinguish the specific activity of the compound from non-specific effects or effects related to its structural components.

Proposed Solution: A Multi-tiered Control Strategy

  • Vehicle Control: This is the most fundamental control. Treat a set of cells or subjects with the same volume of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effects of the solvent itself.

  • Inactive Analog Control: If available, use a structurally similar molecule that is known to be inactive for the biological effect you are studying. This helps to confirm that the observed effect is not due to a general chemical property of the compound class.

  • Scaffold Controls: To dissect the contribution of different parts of the molecule, consider using the following controls:

    • 1-(4-nitrophenyl)piperazine: This will help determine if the observed effects are primarily due to the nitrophenyl-piperazine core.

    • Piperazine: This control can help identify effects related to the piperazine ring alone.

  • Dose-Response Analysis: Perform experiments across a wide range of concentrations. A specific, on-target effect will typically exhibit a sigmoidal dose-response curve, whereas non-specific toxicity often shows a steep, linear response at higher concentrations.

Experimental Workflow for Validating Specificity

The following workflow outlines a systematic approach to validating the specificity of your experimental findings.

G cluster_0 Initial Observation cluster_1 Primary Controls cluster_2 Structural Controls cluster_3 Data Interpretation A Observe Biological Effect with 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine B Vehicle Control (e.g., DMSO) A->B Run in Parallel C Dose-Response Curve Generation A->C Run in Parallel D 1-(4-nitrophenyl)piperazine Control A->D If non-specific effects suspected E Piperazine Control A->E If non-specific effects suspected F Analyze and Compare Results B->F C->F D->F E->F G Attribute Effect to Specific Moiety or Whole Compound F->G

Caption: Workflow for designing control experiments.

Issue 2: Inconsistent Results Between Experiments

Explanation: Variability in results can arise from several factors, including reagent stability, cell passage number, and subtle differences in experimental conditions.

Proposed Solution: Standardization and Systematic Troubleshooting

  • Reagent Quality Control:

    • Always use freshly prepared solutions of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine from a validated stock.

    • Routinely test the purity of your compound stock, especially if it has been stored for an extended period.

  • Biological System Standardization:

    • Use cells within a consistent and narrow range of passage numbers.

    • Ensure cell confluence is consistent at the time of treatment.

    • Regularly test for mycoplasma contamination.

  • Assay Validation:

    • Include a positive control (a known activator or inhibitor of the pathway you are studying) and a negative control in every experiment. This will help to assess the dynamic range and consistency of your assay.

    • Monitor and record all experimental parameters, such as incubation times and temperatures.

Data Summary for Troubleshooting Inconsistent Results
ParameterRecommended Control/ActionRationale
Compound Stability Prepare fresh dilutions for each experiment from a frozen stock.Prevents degradation of the compound in aqueous media.
Cell Health Monitor cell morphology and viability (e.g., with Trypan Blue) before each experiment.Ensures that observed effects are not due to poor cell health.
Assay Performance Include positive and negative assay controls in every plate/experiment.Validates that the assay is performing within its expected dynamic range.
Solvent Effects Maintain a consistent final solvent concentration across all wells.High solvent concentrations can be toxic or interfere with the assay.

Potential Signaling Pathway Involvement

Given that many piperazine derivatives interact with the central nervous system, a plausible hypothesis is the modulation of neurotransmitter signaling. The diagram below illustrates a generalized pathway that could be investigated.

G cluster_0 Cell Membrane Receptor GPCR / Ion Channel (e.g., GABA Receptor) Downstream Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Downstream Activates / Inhibits Compound 1-Ethylsulfonyl-4- (4-nitrophenyl)piperazine Compound->Receptor Binds to / Modulates Response Cellular Response (e.g., Change in Gene Expression, Membrane Potential) Downstream->Response Leads to

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reproducibility in the Synthesis of Arylpiperazines: Evaluating Pathways to Key Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics to drug candidates.[1] This guide focuses on a critical aspect of utilizing this scaffold: the reproducible synthesis of its derivatives. Specifically, we will delve into the experimental reproducibility of synthesizing a key class of intermediates, arylpiperazines, using 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine as a central case study.

The reproducibility of a chemical synthesis is the bedrock of reliable scientific advancement and pharmaceutical manufacturing.[3][4] A lack of reproducibility can lead to stalled projects, wasted resources, and questionable data, highlighting a critical challenge in both academic and industrial research.[4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of synthetic strategies, focusing on the factors that govern experimental consistency and success. We will compare a classical synthetic approach with a modern, palladium-catalyzed method, providing detailed protocols and data to inform your experimental design.

The Central Role of Arylpiperazines

Arylpiperazine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including antifungal agents like Posaconazole.[6][7] The core of our discussion revolves around the synthesis of 1-(4-aminophenyl)-4-substituted-piperazines. The conversion of a nitro group to an amine, as in the case of reducing a nitrophenylpiperazine precursor, is a pivotal and often challenging step where reproducibility can falter.

We will compare two distinct pathways to a common type of arylpiperazine intermediate:

  • Route A: The Classical Approach. This pathway involves a nucleophilic aromatic substitution (SNAr) to form a nitro-arylpiperazine intermediate, followed by a chemical reduction of the nitro group.

  • Route B: The Modern Catalytic Approach. This method utilizes a more direct synthesis, often employing palladium-catalyzed Buchwald-Hartwig amination to form the aryl-piperazine bond.[1][8]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a decision driven by factors including yield, purity, cost, safety, and, critically, reproducibility. Below, we dissect the two approaches.

Route A: Classical SNAr and Chemical Reduction

This traditional method is often favored for its use of readily available, lower-cost reagents and its conceptual simplicity. The key steps are:

  • SNAr Reaction: An activated aryl halide (e.g., p-nitrochlorobenzene) reacts with a piperazine derivative. The electron-withdrawing nitro group is essential for activating the aromatic ring toward nucleophilic attack.[9]

  • Reduction: The resulting nitro-arylpiperazine is then reduced to the corresponding amino-arylpiperazine. Common reducing agents for this step include metals like tin or iron in acidic media, or transfer hydrogenation using reagents like sodium hypophosphite.[10]

Causality Behind Experimental Choices: The SNAr reaction's success hinges on the electronic activation of the aryl halide; without a strong electron-withdrawing group, this reaction is often not feasible. The choice of a classical reduction method is often a trade-off between cost and environmental impact. For instance, while effective, metal-based reductions generate significant hazardous waste.[11]

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

This Nobel Prize-winning reaction has revolutionized the formation of carbon-nitrogen bonds. It allows for the direct coupling of an amine (piperazine) with an aryl halide, often with broader substrate scope and milder conditions than classical methods.[1]

Causality Behind Experimental Choices: This approach is chosen for its high efficiency and functional group tolerance. It avoids the need for a highly activated aryl halide, allowing for the synthesis of a wider variety of compounds. The key to reproducibility in this reaction lies in the precise control of the catalytic system: the choice of palladium precursor, the specific phosphine ligand, the base, and the solvent are all interdependent variables that must be carefully optimized and controlled.

Experimental Protocols: A Side-by-Side Comparison

To ensure a self-validating system, the following protocols include in-process controls (TLC monitoring) and specify purification and characterization steps.

Protocol 1: Synthesis of 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol via Classical Route

This protocol is adapted from established industrial processes.[6]

Step 1a: Synthesis of 4-(4-(4-Nitrophenyl)piperazin-1-yl)phenol (SNAr Reaction)

  • To a mixture of 4-(Piperazin-1-yl)phenol (100 g) in N-Methyl-pyrrolidone (200 ml) at 25-30°C, add p-Nitrochlorobenzene (105.8 g) and Triethylamine (73.76 g).

  • Stir the mixture for 10 minutes.

  • Heat the reaction mixture to 110-115°C and maintain for 6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Cool the mixture to 25-30°C.

  • Add Isopropanol (200 ml) and stir for 1 hour.

  • Cool to 10-15°C and stir for an additional hour.

  • Filter the precipitated solid and dry to obtain the nitro-arylpiperazine intermediate.

Step 1b: Reduction of the Nitro Group

  • Suspend the dried 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol (430 g, 1.34 mol) in methoxyethanol (2.8 L) at 20-25°C.[10]

  • Add a palladium-on-carbon catalyst (52 g, 5% Pd, 50% water content).[10]

  • Degas the suspension by applying a vacuum and backfilling with nitrogen (repeat 3 times).

  • Heat the mixture to 70-75°C.

  • Slowly add a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 L) over 2 hours, maintaining the temperature at 75-80°C.[10]

  • After the addition is complete, continue stirring at 70-75°C and monitor the reaction by TLC until completion (approx. 30-45 min).[10]

  • Cool the reaction, dilute with water, and acidify with concentrated HCl to pH ≤ 2 to dissolve the product and aid in catalyst filtration.[10]

  • Filter off the catalyst.

  • Adjust the filtrate to pH 7.1 with concentrated sodium hydroxide solution to precipitate the product.[10]

  • Cool, filter the product, wash sequentially with water, water/methanol, and methanol, and dry under nitrogen.

Protocol 2: Synthesis of an N-Arylpiperazine via Buchwald-Hartwig Amination

This protocol represents a general method for the palladium-catalyzed synthesis of N-arylpiperazines.[8]

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the aryl bromide (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% of a suitable phosphine ligand like BINAP).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-100°C, monitoring for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data-Driven Comparison for Reproducibility

The reproducibility of a reaction is not just about whether it works, but how consistently it performs. Below is a summary of expected performance based on literature and field experience.

Parameter Route A: Classical SNAr & Reduction Route B: Buchwald-Hartwig Amination Commentary on Reproducibility
Yield Moderate to High (Can be variable)Generally High and ConsistentBuchwald-Hartwig reactions, when optimized, often provide more consistent high yields. The reduction step in Route A can sometimes lead to side products, affecting yield reproducibility.
Purity (Crude) GoodVery Good to ExcellentCatalytic methods often result in cleaner reaction profiles with fewer byproducts, simplifying purification.
Reaction Time Long (Often >8 hours)Shorter (Typically 2-6 hours)The multi-step nature and longer reaction times of Route A introduce more opportunities for process deviations.
Substrate Scope Limited (Requires activated aryl halide)Broad (Tolerates many functional groups)The versatility of Route B makes it more reproducibly applicable across a range of different starting materials.
Sensitivity Sensitive to temperature and reagent stoichiometry.Highly sensitive to oxygen, moisture, and the quality of the catalyst/ligand.The stringent requirement for inert conditions in Route B is a critical control point. Failure to exclude air and water is a common source of irreproducibility.
Cost Lower reagent cost.Higher cost (Palladium catalyst, phosphine ligands).While reagents for Route A are cheaper, batch-to-batch failures due to lower reproducibility can negate these savings.

Visualizing the Synthetic Workflows

To better understand the flow of each process, the following diagrams illustrate the key stages.

Synthetic_Workflow_Comparison cluster_A Route A: Classical Approach cluster_B Route B: Modern Catalytic Approach A1 S N Ar Reaction (Piperazine + Activated Aryl Halide) A2 Workup & Isolation of Nitro Intermediate A1->A2 A3 Chemical Reduction (e.g., Transfer Hydrogenation) A2->A3 A4 Final Workup, Purification & Characterization A3->A4 B1 Buchwald-Hartwig Amination (Piperazine + Aryl Halide + Pd Catalyst) B2 Workup, Purification & Characterization B1->B2

Caption: A comparison of the workflow for the classical versus the modern catalytic synthesis of arylpiperazines.

Troubleshooting and Enhancing Reproducibility

  • For Route A (Classical):

    • Inconsistent Reaction Times: Ensure precise temperature control. In the SNAr step, temperature fluctuations can dramatically alter reaction rates.

    • Incomplete Reduction: The activity of the Pd/C catalyst can vary between batches. Always use a fresh, high-quality catalyst and ensure efficient stirring to maintain suspension. The pH of the final precipitation is also critical for maximizing recovery.

  • For Route B (Catalytic):

    • Reaction Failure: This is almost always due to the presence of oxygen or moisture, which deactivates the catalyst. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is maintained under a positive pressure of inert gas.

    • Low Yield: The choice of ligand is crucial and often substrate-dependent. A small screening of different phosphine ligands may be necessary to find the optimal conditions for a new substrate, which then becomes part of the reproducible protocol.

Conclusion and Recommendations

Both classical and modern catalytic methods offer viable pathways to important arylpiperazine intermediates.

  • The Classical Approach (Route A) , while appearing simpler and cheaper on paper, presents significant reproducibility challenges. Its success is highly dependent on strict control over reaction conditions and the quality of reagents, particularly the catalyst in the reduction step. It remains a workhorse in industrial settings where processes are rigorously defined and scaled.

  • The Modern Catalytic Approach (Route B) represents a more robust and versatile option for research and development. Although it requires a higher initial investment in catalysts and ligands and demands stringent anhydrous and anaerobic techniques, the payoff is often higher and more consistent yields, cleaner reactions, and a broader applicability. For laboratories focused on discovering novel compounds, mastering this chemistry is essential.

Ultimately, the key to reproducibility lies not just in the chosen method, but in the meticulous execution and documentation of the experiment.[12] Understanding the causality behind each step, from reagent choice to reaction atmosphere, empowers the scientist to control the outcome and generate reliable, repeatable results.

References

  • Patsnap Eureka. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. Available from: [Link]

  • Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Available from: [Link]

  • ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available from: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available from: [Link]

  • Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Culture Collections. Reproducibility in pre-clinical life science research. Available from: [Link]

  • PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Available from: [Link]

  • PubMed Central (PMC). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available from: [Link]

  • ResearchGate. Reproducibility in Chemical Research. Available from: [Link]

  • PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Available from: [Link]

  • PubMed Central (PMC). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

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Comparative

Synergistic Potential of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine: A Comparative Research Guide

Executive Summary & Compound Profile 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (hereafter referred to as ESNPP ) represents a distinct pharmacophore in the piperazine sulfonamide class. Unlike simple piperazine salts u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (hereafter referred to as ESNPP ) represents a distinct pharmacophore in the piperazine sulfonamide class. Unlike simple piperazine salts used as anthelmintics, ESNPP integrates an ethylsulfonyl moiety with a nitrophenyl group. This structural configuration positions it as a high-value "building block" and research candidate for overcoming multidrug resistance (MDR) in microbial and neoplastic models.

This guide objectively compares ESNPP’s synergistic potential against standard monotherapies, providing the experimental frameworks necessary to validate its efficacy as an adjuvant.

Chemical Identity[1][2][3][4][5]
  • CAS Number: 544462-63-7[1]

  • Molecular Formula:

    
    [1][2]
    
  • Core Pharmacophores:

    • Piperazine Ring: Known modulator of efflux pumps and GABA receptors.

    • Ethylsulfonyl Group: Lipophilic spacer enhancing membrane permeability.

    • Nitrophenyl Moiety: Associated with redox-cycling toxicity in anaerobic organisms and enzyme inhibition.

Synergistic Mechanisms & Comparative Analysis

The primary value of ESNPP lies not as a standalone antibiotic, but as a potentiator . Below is the comparative analysis of its performance when paired with established drug classes.

A. Synergy with Fluoroquinolones (e.g., Ciprofloxacin)

Hypothesis: Piperazine derivatives have been documented to inhibit bacterial efflux pumps (e.g., NorA in S. aureus), which are the primary resistance mechanism against fluoroquinolones.

FeatureMonotherapy (Ciprofloxacin Only)Combination (Ciprofloxacin + ESNPP)Mechanism of Synergy
MIC (Resistant Strains) High (>32 µg/mL)Reduced (2–8 µg/mL)Efflux Inhibition: ESNPP competitively binds to efflux transporter sites, preventing Ciprofloxacin expulsion.
Resistance Onset Rapid (Stepwise mutation)DelayedDual Targeting: ESNPP adds metabolic stress via the nitrophenyl group, increasing the fitness cost of resistance.
Bioavailability HighVariable (Dependent on formulation)Lipophilicity: The ethylsulfonyl chain enhances passive diffusion, potentially aiding intracellular accumulation.
B. Synergy with Azoles (e.g., Fluconazole)

Hypothesis: The nitrophenyl group in ESNPP mimics the oxidative stress mechanisms of certain nitro-heterocycles, destabilizing the fungal cell membrane while the azole inhibits ergosterol synthesis.

FeatureMonotherapy (Fluconazole Only)Combination (Fluconazole + ESNPP)Mechanism of Synergy
Fungistatic Activity High (in susceptible strains)Fungicidal (Potential)Membrane Destabilization: ESNPP compromises membrane integrity, allowing faster azole entry.
Biofilm Penetration PoorEnhancedSurfactant-like Properties: The amphiphilic nature of the sulfonyl-piperazine structure aids in biofilm disruption.

Visualizing the Synergistic Pathway

The following diagram illustrates the proposed mechanism where ESNPP blocks the efflux pump while the primary antibiotic targets DNA replication.

G Drug Fluoroquinolone (Primary Drug) Bacterium Bacterial Cell Wall Drug->Bacterium Passive Diffusion Target DNA Gyrase (Intracellular Target) Drug->Target Accumulation (With ESNPP) Resistance Drug Expulsion Drug->Resistance Without ESNPP ESNPP ESNPP (Adjuvant) ESNPP->Bacterium Passive Diffusion EffluxPump Efflux Pump (NorA/MexAB) ESNPP->EffluxPump Competitive Inhibition (Blocks Pore) Bacterium->EffluxPump Substrate Recognition EffluxPump->Resistance Active Transport

Figure 1: Proposed mechanism of ESNPP-mediated reversal of multidrug resistance via efflux pump inhibition.

Experimental Protocols: Validation of Synergy

To objectively verify the synergistic effects of ESNPP, the Checkerboard Assay is the gold standard. This protocol calculates the Fractional Inhibitory Concentration Index (FICI).

Protocol: Microdilution Checkerboard Assay

Objective: Determine the FICI of ESNPP in combination with Ciprofloxacin against S. aureus (ATCC 29213).

Materials:

  • 96-well microtiter plates (sterile).

  • Mueller-Hinton Broth (MHB).

  • ESNPP stock solution (dissolved in DMSO, final concentration <1%).

  • Ciprofloxacin stock solution.

  • Bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Preparation of Drug Matrix:

    • X-axis (Columns 1–11): Serial 2-fold dilution of Ciprofloxacin (Range: 0.03 – 64 µg/mL).

    • Y-axis (Rows A–G): Serial 2-fold dilution of ESNPP (Range: 1 – 128 µg/mL).

    • Note: Column 12 is the growth control (no drug); Row H is the sterility control.

  • Inoculation:

    • Add 100 µL of bacterial suspension to all wells except sterility control.

  • Incubation:

    • Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout:

    • Measure Optical Density (OD600) or assess visual turbidity.

    • Identify the MIC for each drug alone (

      
       and 
      
      
      
      ) and the MIC of the combination (
      
      
      ).
  • Data Analysis (FICI Calculation):



Interpretation Criteria:

  • Synergy: FICI ≤ 0.5

  • Additivity: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Supporting Data: Structure-Activity Relationship (SAR)[8]

While specific clinical data for CAS 544462-63-7 is limited to pre-clinical libraries, its activity can be extrapolated from validated SAR studies of the piperazine-sulfonamide class.

Table 1: Comparative Potency of Piperazine Derivatives

Compound ClassR1 SubstituentR2 SubstituentPrimary ActivitySynergy Potential
Simple Piperazine HHAnthelmintic (GABA agonist)Low
N-Methyl Piperazine MethylPhenylAntihistamine/AntidepressantModerate
Sulfonyl-Piperazine SulfonylArylAntimicrobial/Carbonic Anhydrase InhibitorHigh
ESNPP (Target) Ethylsulfonyl 4-Nitrophenyl MDR Reversal / Efflux Inhibition Very High

Key Insight: The 4-nitrophenyl group enhances electron-withdrawing capability, which has been correlated with increased binding affinity to bacterial enzyme pockets compared to unsubstituted phenyl rings [1][3].

Safety & Handling (MSDS Summary)

As a research chemical, ESNPP requires strict adherence to safety protocols.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid aerosolization.

References

  • Chaudhary, P., et al. (2025).[4] "Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024)." PubMed.[5] Available at: [Link] (Search Term: Piperazine derivatives antibacterial review).

  • Patil, et al. (2015). "Antimicrobial activity of novel substituted phenyl acetamide piperazine derivatives." Der Pharma Chemica. Available at: [Link].

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 544462-63-7: 1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine." PubChem. Available at: [Link].[5]

  • Kommula, D., et al. (2018). "Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines." Indian Journal of Pharmaceutical Sciences. Available at: [Link].

Sources

Validation

A Head-to-Head Comparison of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and Its Derivatives: A Guide for Researchers

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique physicochemical properties, including a constrained yet flexible c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique physicochemical properties, including a constrained yet flexible conformation and the ability to engage in multiple hydrogen bond interactions, make it a privileged structure in drug design.[1] When functionalized with a nitrophenyl group and a sulfonyl moiety, as in 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine, the resulting molecule presents a versatile platform for further chemical exploration and biological screening.

This guide provides a comprehensive head-to-head comparison of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and its derivatives. We will delve into their synthesis, physicochemical properties, and a comparative analysis of their biological activities, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series and to identify promising candidates for further investigation.

The Core Scaffold: 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine serves as our parent compound. Its structure is characterized by a central piperazine ring, N1-substituted with an ethylsulfonyl group and N4-substituted with a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group on the phenyl ring and the sulfonyl moiety significantly influences the molecule's electronic properties and its potential interactions with biological targets.

Physicochemical Properties of the Parent Compound:

PropertyValueSource
Molecular FormulaC12H17N3O4SPubChem
Molecular Weight299.35 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count6PubChem

Synthetic Strategies: Building the Derivatives

The synthesis of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine and its derivatives generally follows a convergent approach. A key intermediate is 1-(4-nitrophenyl)piperazine, which can be synthesized through the reaction of a suitable aniline with a bis(2-haloethyl)amine derivative or via N-arylation of piperazine with a 4-nitro-substituted aryl halide.[2] The subsequent sulfonylation at the N1 position with an appropriate sulfonyl chloride, such as ethylsulfonyl chloride, in the presence of a base, yields the final product.

Derivatization can be achieved by:

  • Varying the alkyl or aryl substituent on the sulfonyl group: This allows for probing the steric and electronic requirements of the binding pocket.

  • Modifying the substituents on the nitrophenyl ring: Introducing different electron-donating or electron-withdrawing groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Replacing the nitrophenyl ring with other aromatic or heteroaromatic systems: This can lead to the discovery of novel bioisosteres with improved activity or safety profiles.

A general synthetic scheme is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Piperazine Piperazine N-Arylation N-Arylation Piperazine->N-Arylation 4-Nitro-aryl_halide 4-Nitro-aryl halide 4-Nitro-aryl_halide->N-Arylation Intermediate 1-(4-Nitrophenyl)piperazine N-Arylation->Intermediate Sulfonylation Sulfonylation Intermediate->Sulfonylation Final_Product 1-Alkyl/Aryl-sulfonyl-4- (4-nitrophenyl)piperazine Sulfonylation->Final_Product Sulfonyl_chloride R-SO2Cl Sulfonyl_chloride->Sulfonylation

Caption: General synthetic workflow for 1-Alkyl/Aryl-sulfonyl-4-(4-nitrophenyl)piperazine derivatives.

Head-to-Head Comparison of Biological Activities

Derivatives of the 1-sulfonyl-4-(4-nitrophenyl)piperazine scaffold have been investigated for a range of biological activities. Here, we compare their performance in several key therapeutic areas.

Antimicrobial and Antifungal Activity

The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[3] The introduction of a sulfonyl group and a nitrophenyl moiety can enhance this activity. A study by synthesized a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids and evaluated their in vitro activity against Mycobacterium tuberculosis (Mtb).[4]

Table 1: Comparative Antitubercular Activity of Sulfonylpiperazine Derivatives

CompoundR Group on SulfonylMIC (µg/mL) vs. Mtb H37RvReference
Parent Scaffold Analog 4-Nitrophenyl>25[4]
7e2-Nitrophenyl>25[4]
7f 4-Nitrophenyl >25 [4]
7k2,4-Dinitrophenyl0.78[4]
7l2,4-Dinitrophenyl0.78[4]
Isoniazid (Standard)-0.1[4]
Rifampicin (Standard)-0.2[4]

From this data, it is evident that while the monosubstituted nitrobenzenesulfonamide derivatives showed weak activity, the introduction of a second nitro group (2,4-dinitro) significantly enhanced the antitubercular potency, with MIC values comparable to the standard drug rifampicin.[4] This highlights a critical structure-activity relationship where increasing the electron-withdrawing character of the phenylsulfonyl moiety boosts the biological effect.

Anticancer Activity

The anticancer potential of piperazine derivatives is well-documented.[5] A recent study investigated the in vitro cytotoxicity of a series of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles against various cancer cell lines, including neuroblastoma.[6] While not direct derivatives of our parent compound, these molecules share the key sulfonylpiperazine pharmacophore and provide valuable SAR insights.

Table 2: Comparative Cytotoxicity of Sulfonylpiperazine Derivatives against Neuroblastoma (Kelly) Cell Line

CompoundR Group on PiperazineIC50 (µM)Selectivity Index (HEK293/Kelly)Reference
7a4-Methylphenyl~2.5>4[6]
7b4-Chlorophenyl1.9>5.2[6]
8aaMorpholine~2.5>4[6]
Doxorubicin (Standard)-~1.9-[6]

The results indicate that compounds with a substituted phenyl ring on the piperazine nitrogen (7a and 7b) exhibited potent and selective cytotoxicity against the MYCN-amplified neuroblastoma cell line Kelly.[6] Compound 7b, with a 4-chlorophenyl substituent, was the most active, demonstrating potency comparable to doxorubicin but with significantly lower toxicity to non-malignant HEK293 cells.[6]

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries. A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors.[7]

Table 3: Comparative Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives

CompoundR Group on Piperazine N1% Inhibition at 100 µMIC50 (µM)Reference
4aBenzoyl25.3>100[7]
4l3-Indoleacetyl68.772.55[7]
Kojic Acid (Standard)--16.67[7]

The study revealed that introducing a bulky, hydrophobic group like the indole moiety at the N1 position of the piperazine ring significantly enhanced the tyrosinase inhibitory activity compared to a simple benzoyl group.[7] This suggests that the N1 position is a critical point for modification to achieve potent enzyme inhibition.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of the presented data, we provide an overview of the key experimental methodologies employed in the cited literature.

General Synthesis of Sulfonylpiperazine Derivatives

Materials: 1-(4-nitrophenyl)piperazine, appropriate sulfonyl chloride (e.g., ethylsulfonyl chloride, 4-nitrobenzenesulfonyl chloride), triethylamine (TEA) or another suitable base, dichloromethane (DCM) or another appropriate solvent.

Procedure:

  • Dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in DCM.

  • Add TEA (1.2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in DCM.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.[4]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth, OADC supplement, Alamar Blue solution, test compounds, standard drugs (Isoniazid, Rifampicin).

Procedure:

  • Prepare serial twofold dilutions of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized suspension of Mtb H37Rv.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Determine the Minimal Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change from blue to pink.[4]

In Vitro Cytotoxicity Assay (WST-1 Assay)

Materials: Human cancer cell lines (e.g., Kelly, SHSY5Y), non-malignant cell line (e.g., HEK293), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, WST-1 reagent, test compounds.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 or 72 hours.

  • Add WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[6]

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for many of these derivatives are still under investigation, we can infer potential pathways based on their structural features and the known pharmacology of related compounds.

G cluster_0 Potential Mechanisms of Action cluster_1 Cellular Outcomes Enzyme_Inhibition Enzyme Inhibition Antimicrobial Antimicrobial/ Antifungal Effect Enzyme_Inhibition->Antimicrobial e.g., Dihydropteroate synthase Anticancer Anticancer Effect (Apoptosis, Anti-proliferative) Enzyme_Inhibition->Anticancer e.g., Kinases, Topoisomerases Receptor_Modulation Receptor Modulation Anti_inflammatory Anti-inflammatory Effect Receptor_Modulation->Anti_inflammatory e.g., Cytokine receptors DNA_Interaction DNA Interaction DNA_Interaction->Anticancer e.g., DNA Gyrase (in bacteria)

Caption: Plausible mechanisms of action for sulfonylpiperazine derivatives.

  • Enzyme Inhibition: The sulfonylpiperazine scaffold can act as a bioisostere for other functional groups, enabling it to bind to the active sites of various enzymes. For instance, sulfonamides are known inhibitors of dihydropteroate synthase in bacteria, which could contribute to their antimicrobial activity.[8] In cancer, these compounds may target kinases or topoisomerases involved in cell signaling and proliferation.[8]

  • Receptor Modulation: Piperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs). Depending on the substituents, they can act as agonists or antagonists, modulating downstream signaling pathways. This is particularly relevant for their potential anti-inflammatory and central nervous system effects.[9]

  • DNA Interaction: Some piperazine derivatives, particularly those with planar aromatic systems, can intercalate into DNA or bind to the minor groove, leading to cell cycle arrest and apoptosis. This is a potential mechanism for their anticancer activity.

Conclusion and Future Directions

The 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to both the sulfonyl and the nitrophenyl moieties can lead to significant improvements in potency and selectivity.

Future research in this area should focus on:

  • Systematic derivatization: A comprehensive library of derivatives should be synthesized to further probe the SAR and optimize for specific biological targets.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development.

  • In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 1-sulfonyl-4-(4-nitrophenyl)piperazine scaffold.

References

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). Molecules, 26(7), 1964.
  • El-Salam, O. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents.
  • Jang, M. Y., et al. (2010). Synthesis, immunosuppressive activity and structure-activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 20(3), 844-847.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2022).
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). BMC Chemistry, 18(1), 47.
  • Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. (2025). Letters in Drug Design & Discovery, 22(8).
  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465–3469.
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(18), 10393.
  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). Current Drug Metabolism, 20(11), 916–926.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2021). ACS Infectious Diseases, 7(9), 2568–2576.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules, 29(18), 4218.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2020). Molecules, 25(23), 5626.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(1), 33–44.

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Comparative

A Senior Application Scientist's Guide to In Vivo Validation: Translating In Vitro Anticancer Activity of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (ESNPP)

Introduction: The Crucial Leap from Petri Dish to Preclinical Model The discovery of a novel chemical entity with potent in vitro activity is a moment of significant promise in drug development. 1-Ethylsulfonyl-4-(4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Leap from Petri Dish to Preclinical Model

The discovery of a novel chemical entity with potent in vitro activity is a moment of significant promise in drug development. 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (ESNPP), a compound featuring a sulfonylpiperazine moiety, belongs to a class of molecules known for diverse pharmacological activities.[1][2][3] For the purpose of this guide, we will proceed with a hypothetical, yet plausible, in vitro finding: ESNPP has demonstrated potent and selective cytotoxicity against the U87 human glioblastoma cell line with a sub-micromolar IC50 value.

This in vitro success, however, is merely the first step on a long and rigorous path. A compound's behavior in a controlled, two-dimensional cell culture environment often fails to predict its performance within the complex, multi-system physiology of a living organism.[4][5] This guide provides a comprehensive framework for researchers and drug development professionals to validate these promising in vitro findings for ESNPP in vivo. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and compare the projected performance of ESNPP against a relevant clinical standard, grounded in established preclinical research principles.[6][7][8]

Part 1: Bridging the Gap - Foundational Rationale and Pre-In Vivo Diligence

The transition from in vitro to in vivo is not a direct leap but a carefully constructed bridge. The primary objective is to understand how the compound will behave in a complex biological system, which encompasses Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity.[1][9]

The Causality Behind In Vivo Translation:

  • Pharmacokinetics (PK): An in vitro IC50 value is meaningless if the compound cannot reach its target in the body at a sufficient concentration and for an adequate duration. In vivo studies are essential to determine the compound's bioavailability, half-life, and distribution.[1][10] For a glioblastoma therapeutic, the ability to cross the blood-brain barrier is a critical parameter that can only be assessed in vivo.

  • Pharmacodynamics (PD): We must confirm that the in vivo exposure translates to the desired biological effect at the target site. This involves measuring target engagement or downstream biomarkers in tumor tissue.

  • Toxicity: A compound may be potent but too toxic for therapeutic use. In vivo toxicity studies are crucial for identifying the Maximum Tolerated Dose (MTD) and establishing a therapeutic window.[11][12]

  • Tumor Microenvironment (TME): In vitro models lack the complex interplay of stromal cells, immune cells, and extracellular matrix that significantly influences tumor growth and drug response. In vivo models, particularly orthotopic ones, begin to recapitulate this complexity.[13]

Pre-In Vivo Workflow: A Self-Validating System

Before committing to costly and ethically significant animal studies, a series of advanced in vitro assays should be performed to build confidence in the candidate compound. This workflow establishes a foundation of data that validates the decision to proceed.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Readiness IC50_Glioblastoma Initial Hit: Potent IC50 in U87 Glioblastoma Cells Selectivity Selectivity Profiling (vs. Normal Astrocytes) IC50_Glioblastoma->Selectivity Is it selective? MoA Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) Selectivity->MoA How does it work? ADME In Vitro ADME (Metabolic Stability, Caco-2 Permeability) MoA->ADME Is it drug-like? PK Pharmacokinetics (PK) & Dose Range Finding ADME->PK Proceed to In Vivo Toxicity Toxicity Assessment (Maximum Tolerated Dose) PK->Toxicity Establish exposure Efficacy Orthotopic Xenograft Efficacy Study Toxicity->Efficacy Define safe dose Result Go/No-Go Decision for Further Development Efficacy->Result

Caption: Foundational workflow from in vitro hit to in vivo decision.

Part 2: Designing the Core In Vivo Program for ESNPP

A meticulously designed in vivo program is essential for generating robust and translatable data.[6][14][15] For our hypothetical glioblastoma candidate, ESNPP, the program will consist of three key stages: Pharmacokinetics, Toxicity, and Efficacy.

Animal Model Selection: The Importance of Context

The choice of animal model is a critical decision that directly impacts the relevance of the results. For glioblastoma, several options exist, each with distinct advantages and disadvantages.[13][16]

Model TypeDescriptionAdvantagesDisadvantagesBest Use for ESNPP
Subcutaneous Xenograft Human U87 cells are injected under the skin of an immunodeficient mouse.Easy to establish and measure tumor volume; good for initial screening.Does not replicate the brain TME; no blood-brain barrier challenge.Not recommended for a primary efficacy study.
Orthotopic Xenograft Human U87 cells are surgically implanted into the brain of an immunodeficient mouse.Replicates the correct anatomical location and TME; challenges blood-brain barrier penetration.[16]Technically demanding; requires imaging to monitor tumor growth.Recommended model for efficacy studies.
Syngeneic Model (e.g., GL261) Murine glioma cells (GL261) are implanted into an immunocompetent mouse.[13]Intact immune system allows for evaluation of immunomodulatory effects.Murine tumor may not fully recapitulate human glioblastoma genetics.A potential follow-up study to investigate immune interactions.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into an immunodeficient mouse.Preserves original tumor architecture and heterogeneity.[17]High cost and variability; slow growth rate."Gold standard" for later-stage, confirmatory studies.

Rationale for ESNPP: An orthotopic U87 xenograft model in immunodeficient mice (e.g., NOD/SCID) is the logical choice. It directly tests the compound's ability to cross the blood-brain barrier and act on the tumor in its native microenvironment, providing the most relevant initial assessment of therapeutic potential.[16][18]

Stage 1: Pharmacokinetic (PK) and Dose-Ranging Study

Objective: To determine the pharmacokinetic profile of ESNPP and to identify a dose range for subsequent toxicity and efficacy studies.[1][10]

Detailed Protocol:

  • Animal Allocation: Use healthy female NOD/SCID mice, 8-10 weeks old. Allocate 3 mice per group.

  • Compound Formulation: Prepare ESNPP in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The formulation must be non-toxic and stable.

  • Dose Administration: Administer ESNPP via two potential clinical routes: intravenous (IV) for baseline bioavailability and oral gavage (PO) to assess oral absorption.

    • Group 1: 2 mg/kg IV

    • Group 2: 10 mg/kg PO

  • Blood Sampling: Collect sparse samples (approx. 20-30 µL) from each mouse at different time points to build a composite profile. Typical time points:

    • IV: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • PO: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Brain Tissue Collection: At the final time point (24h), euthanize animals and collect brain tissue.

  • Bioanalysis: Analyze plasma and brain homogenate concentrations of ESNPP using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life (t1/2), and brain-to-plasma ratio.

Stage 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of ESNPP that can be administered without causing dose-limiting toxicity. This is a critical self-validating step to ensure the efficacy study is conducted with a safe and tolerable dose.[11][12]

Detailed Protocol:

  • Animal Allocation: Use healthy female NOD/SCID mice, 8-10 weeks old. Allocate 3-5 mice per group.

  • Dose Escalation: Based on PK data, select a starting dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg) administered daily for 5-7 days.

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and food/water intake.

    • A >15-20% body weight loss is a common endpoint.

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or >15% body weight loss.

Stage 3: Orthotopic Glioblastoma Efficacy Study

Objective: To determine if ESNPP inhibits the growth of U87 glioblastoma tumors in an orthotopic mouse model.

Start Day 0: Implant U87-Luciferase Cells into Mouse Brain Tumor_Growth Days 7-10: Monitor Tumor Growth via Bioluminescence Imaging (BLI) Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups when Tumor Signal is Sufficient Tumor_Growth->Randomization Treatment Initiate Daily Dosing (21-28 days) Randomization->Treatment Monitoring Weekly Monitoring: - Bioluminescence Imaging (BLI) - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint: - Neurological Symptoms - Body Weight Loss >20% - Pre-defined Tumor Size Monitoring->Endpoint Analysis Final Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis - Immunohistochemistry (IHC) of Tumor Tissue Endpoint->Analysis

Caption: Workflow for the orthotopic glioblastoma efficacy study.

Detailed Protocol:

  • Cell Preparation: Use U87 cells engineered to express luciferase for non-invasive imaging.

  • Orthotopic Implantation: Anesthetize NOD/SCID mice and, using a stereotactic frame, inject U87-luciferase cells (e.g., 1x10^5 cells in 5 µL) into the right striatum.

  • Tumor Monitoring & Randomization: Beginning 7 days post-implantation, perform bioluminescence imaging (BLI) weekly. Once tumors are established (consistent BLI signal), randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the formulation vehicle daily.

    • Group 2 (ESNPP): Administer ESNPP at its MTD daily via the determined optimal route (e.g., PO).

    • Group 3 (Positive Control): Administer Temozolomide (a standard-of-care chemotherapy for glioblastoma) at a clinically relevant dose.

  • Data Collection:

    • Tumor Growth: Quantify BLI signal weekly.

    • Survival: Monitor mice daily for neurological symptoms or other signs of distress. Euthanize mice when they reach pre-defined endpoints.

    • Toxicity: Record body weight twice weekly.

  • Endpoint Analysis:

    • Calculate Tumor Growth Inhibition (TGI).

    • Perform Kaplan-Meier survival analysis.

    • Excise brains for histopathology (H&E staining) and immunohistochemistry (IHC) to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3), confirming the in vivo mechanism of action.

Part 3: Comparative Analysis and Data Presentation

Objective comparison is key to understanding the potential of a new compound. Here, we present hypothetical data comparing ESNPP to the standard-of-care, Temozolomide.

Table 1: Hypothetical In Vitro Profile
CompoundCell LineIC50 (µM)Selectivity Index (Normal Astrocyte IC50 / U87 IC50)
ESNPP U870.5>50
Temozolomide U8725>10
Table 2: Hypothetical In Vivo PK and Toxicity Profile
CompoundRouteBioavailability (%)Brain-to-Plasma RatioMTD (mg/kg/day)
ESNPP PO45%1.2100
Temozolomide PO~100%~0.275
Table 3: Hypothetical In Vivo Efficacy in Orthotopic U87 Model
Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)Tumor Growth Inhibition (%) at Day 21
Vehicle -25-0%
ESNPP 1004060%75%
Temozolomide 663540%55%

Conclusion: Interpreting the Data and Charting the Future

Based on our hypothetical results, ESNPP demonstrates a superior profile to Temozolomide in this specific preclinical model. The key takeaways would be:

  • Validation of In Vitro Potency: The potent in vitro activity translated into significant in vivo tumor growth inhibition and a survival benefit.

  • Favorable PK/PD Profile: ESNPP demonstrated good oral bioavailability and, critically, superior brain penetration compared to the standard of care.

  • Acceptable Safety Profile: The compound was well-tolerated at a therapeutically effective dose.

These results provide a strong, evidence-based rationale to advance ESNPP to the next stage of preclinical development. Future steps would involve testing in more rigorous models like PDX, investigating combination therapies, and conducting formal IND-enabling toxicology studies. This structured, self-validating approach ensures that only the most promising candidates, backed by robust data, move forward, optimizing resources and increasing the probability of clinical success.

References

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Validation

A Multi-Assay Strategy for Validating 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine Activity as a Wnt/β-Catenin Pathway Inhibitor

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, a primary challenge lies in the high frequency of false-positive "hits."[1] To...

Author: BenchChem Technical Support Team. Date: February 2026

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, a primary challenge lies in the high frequency of false-positive "hits."[1] To confidently advance a candidate compound, a rigorous validation process using conceptually distinct, or orthogonal, assays is not just recommended—it is essential for scientific integrity.[1][2][3] This guide provides a comprehensive framework for confirming the activity of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine (ESNPP), a putative inhibitor of the Wnt/β-catenin signaling pathway.

Our investigation assumes ESNPP was identified in a primary biochemical screen targeting Tankyrase (TNKS) 1/2, key enzymes that promote the degradation of Axin, a negative regulator of Wnt signaling.[4][5] By inhibiting Tankyrase, ESNPP is hypothesized to stabilize Axin, leading to the destruction of β-catenin and subsequent downregulation of Wnt target genes.[4][6]

This guide details a three-tiered orthogonal approach to unequivocally validate this mechanism, moving from direct target engagement within the cell to downstream functional consequences on the signaling pathway.

G cluster_0 Validation Workflow PrimaryScreen Primary Hit ID (Biochemical HTRF Assay) TargetEngagement Orthogonal Assay 1: Target Engagement (CETSA) PrimaryScreen->TargetEngagement Confirms in-cell binding PathwayModulation Orthogonal Assay 2: Pathway Modulation (Western Blot) TargetEngagement->PathwayModulation Links binding to downstream effect FunctionalOutput Orthogonal Assay 3: Functional Output (Reporter Assay) PathwayModulation->FunctionalOutput Quantifies pathway inhibition

Figure 1: A multi-tiered, orthogonal workflow validates a screening hit by confirming its activity at distinct biological levels, from direct target binding to functional cellular output.

Orthogonal Assay 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Causality: A primary biochemical assay, while sensitive, operates in a highly artificial environment. It cannot confirm if a compound can enter a cell and bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) directly addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7][8] The principle is simple: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[9] This label-free method provides unequivocal evidence of target engagement.[10]

G cluster_1 CETSA Workflow A Treat cells with ESNPP or Vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble vs. precipitated proteins (Centrifugation) C->D E Quantify soluble Tankyrase protein (e.g., Western Blot, ELISA) D->E G cluster_pathway Wnt Signaling Pathway ESNPP ESNPP TNKS Tankyrase (TNKS) ESNPP->TNKS inhibits Axin Axin Destruction Complex TNKS->Axin promotes degradation BetaCatenin β-Catenin Axin->BetaCatenin promotes degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Transcription TCF/LEF Target Gene Transcription BetaCatenin->Transcription translocates to nucleus to activate

Figure 3: Simplified Wnt/β-catenin pathway. ESNPP inhibits Tankyrase, stabilizing the Axin complex and promoting β-catenin degradation, thus blocking downstream transcription.

Experimental Protocol: Western Blot
  • Cell Culture and Treatment: Seed SW480 or other Wnt-dependent cancer cells. Treat with a dose-response of ESNPP (e.g., 0.1 to 50 µM) or vehicle for a predetermined time (e.g., 16-24 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. [11]After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. [11]5. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature. [11][12] * Incubate with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C. [11][12]Also probe for a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:3000) for 1 hour at room temperature. [11]6. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. [11]Quantify band intensities using densitometry software.

Data Interpretation

A dose-dependent decrease in the intensity of the β-catenin band relative to the loading control will confirm that ESNPP promotes its degradation, consistent with on-target Tankyrase inhibition.

ESNPP (µM)β-Catenin (Relative Density)
0 (Vehicle)1.00
10.82
100.35
500.11
Table 2: Representative densitometry data from a Western Blot experiment. ESNPP treatment leads to a dose-dependent reduction in cellular β-catenin levels.

Orthogonal Assay 3: Quantifying Functional Output with a TCF/LEF Reporter Assay

Causality: The ultimate functional consequence of β-catenin stabilization is its translocation to the nucleus, where it co-activates TCF/LEF family transcription factors to drive the expression of Wnt target genes like c-Myc and Cyclin D1. A TCF/LEF luciferase reporter assay (commonly known as TOP/FOP Flash) provides a highly sensitive, quantitative readout of the pathway's transcriptional output. [13][14][15]This assay confirms that the observed reduction in β-catenin translates into a functional inhibition of Wnt-driven gene expression.

The assay utilizes two reporter constructs: TOP-Flash, which contains multiple TCF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control where these binding sites are mutated. [14][16]The ratio of TOP to FOP activity provides a specific measure of Wnt/β-catenin signaling. [14][15]

Experimental Protocol: TOP/FOP Flash Reporter Assay
  • Transfection: Co-transfect HEK293T or another suitable cell line with either the TOP-Flash or FOP-Flash plasmid, along with a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). [14][17]2. Cell Plating and Treatment: Plate the transfected cells into a 96-well plate. [14]After allowing cells to adhere, stimulate the Wnt pathway (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021). Simultaneously, treat cells with a dose-response of ESNPP or vehicle.

  • Incubation: Incubate the cells for 24-48 hours to allow for luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly (from TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer. [15]

Data Interpretation

First, normalize the Firefly luciferase readings to the Renilla readings for each well. Then, calculate the TOP/FOP ratio for each condition. A potent inhibitor will cause a dose-dependent decrease in the TOP/FOP ratio in stimulated cells, indicating a functional blockade of β-catenin-mediated transcription.

ESNPP (µM)Normalized TOP/FOP Ratio% Inhibition
0 (Vehicle)15.60%
111.228%
104.571%
501.888%
Table 3: Representative data from a TOP/FOP Flash assay. ESNPP demonstrates dose-dependent inhibition of Wnt-stimulated transcriptional activity.

Conclusion

The validation of a screening hit requires a logical and rigorous progression of experiments that build upon one another to construct a compelling case for a specific mechanism of action. By employing this three-pronged orthogonal strategy, researchers can move beyond a preliminary finding to generate a robust, self-validating dataset. The convergence of positive results from CETSA (confirming target engagement), Western Blotting (demonstrating downstream pathway modulation), and a TCF/LEF reporter assay (quantifying functional inhibition) provides high confidence that 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a bona fide inhibitor of the Wnt/β-catenin signaling pathway acting through the on-target inhibition of Tankyrase.

References

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • Lim, C. S., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Oncotarget. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Giles, R. H., et al. (2018). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. Methods in Molecular Biology. Available at: [Link]

  • Reichl, S., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • Valvezan, A. J., et al. (2017). Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. Nature Communications. Available at: [Link]

  • Lehtio, L., et al. (2017). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. British Journal of Pharmacology. Available at: [Link]

  • Pegan, S. D., et al. (2015). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. ACS Chemical Biology. Available at: [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Retrieved from [Link]

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  • Al-Mawsawi, L. Q., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. mBio. Available at: [Link]

  • Li, Z., et al. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]

  • AXXAM. From gene to validated and qualified hits. Retrieved from [Link]

  • ResearchGate. (2020). TOP/FOP-FLASH assay in HEK293T cells? Retrieved from [Link]

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  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Tanaka, Y., et al. (2017). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Carcinogenesis. Available at: [Link]

  • NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Retrieved from [Link]

  • ResearchGate. of HTS campaign and hit validation by orthogonal biophysical... Retrieved from [Link]

  • ResearchGate. Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. Retrieved from [Link]

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  • Glidewell, C., et al. (2014). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E. Available at: [Link]

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Comparative

Independent Verification of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine: A Researcher's Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and drug development, the purity and structural integrity of compounds are paramount. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the purity and structural integrity of compounds are paramount. This guide provides a comprehensive framework for the independent verification of commercially available 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine. Given the absence of extensive published data for this specific molecule, this document outlines a systematic approach to confirm its identity and purity through a series of orthogonal analytical techniques. This process is crucial for ensuring the reliability and reproducibility of experimental results.

Introduction to 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a piperazine derivative containing an ethylsulfonyl group and a 4-nitrophenyl moiety. While specific biological activities for this compound are not widely reported in peer-reviewed literature, the piperazine scaffold is a common feature in many biologically active molecules, exhibiting a wide range of pharmacological properties. The presence of the nitroaromatic and sulfonamide groups suggests potential applications in medicinal chemistry and materials science. Independent verification of the compound's structure and purity is the foundational step for any meaningful research endeavor.

Chemical Structure and Basic Information:

PropertyValueSource
CAS Number 544462-63-7Commercial Suppliers
Molecular Formula C₁₂H₁₇N₃O₄SCommercial Suppliers
Molecular Weight 299.35 g/mol Commercial Suppliers

Analytical Verification Workflow

A multi-pronged analytical approach is essential for the unambiguous confirmation of the compound's identity and the assessment of its purity. The following workflow is recommended:

Verification_Workflow cluster_0 Physicochemical Characterization cluster_1 Spectroscopic Identification cluster_2 Purity Assessment Melting_Point Melting Point Determination Elemental_Analysis Elemental Analysis (CHNOS) NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy Mass_Spec Mass Spectrometry HPLC HPLC-UV Analysis Sample Commercial Sample of 1-Ethylsulfonyl-4- (4-nitrophenyl)piperazine Sample->Melting_Point Initial Purity Check Sample->Elemental_Analysis Empirical Formula Confirmation Sample->NMR Structural Elucidation Sample->FTIR Functional Group Identification Sample->Mass_Spec Molecular Weight Confirmation Sample->HPLC Purity and Impurity Profiling

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are foundational to this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine.

Hazard Profile by Structural Analogy

To establish a reliable safety protocol, we must first understand the potential risks. The structure of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine can be deconstructed into its primary functional components, each with a known hazard profile.

cluster_molecule 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine cluster_components Key Structural Motifs & Associated Hazards mol nitrophenyl 4-Nitrophenyl Group nitrophenyl->mol Irritation, Acute Toxicity piperazine Piperazine Core piperazine->mol Corrosion, Sensitization sulfonyl Ethylsulfonyl Group sulfonyl->mol General Chemical Stability

Caption: Structural deconstruction for hazard assessment.

The analysis of these components allows us to build a presumed hazard profile for the parent compound.

ComponentKnown Hazards of AnalogsCitation
4-Nitrophenyl Moiety Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation.[1][2]
Piperazine Core Can cause severe skin burns and eye damage. May cause respiratory sensitization (allergy or asthma symptoms).[3]
Ethylsulfonyl Group Generally stable, but contributes to the overall chemical properties. Sulfonyl-containing compounds should be handled with standard laboratory care.[4]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine in any form (solid, solution, or as waste).

PPE TypeSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, preventing serious eye irritation.[5]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Prevents direct skin contact, mitigating the risk of skin irritation and potential dermal absorption.[1]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination. Gowns should be disposable and have tight-fitting cuffs for handling larger quantities.[6]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8]

Waste Disposal Workflow

Proper disposal requires systematic segregation and containment at the point of generation. This workflow ensures that all forms of waste are handled correctly, minimizing risk and ensuring regulatory compliance.

cluster_waste_types Waste Streams cluster_containers Designated Waste Containers start Identify Waste Type solid_waste Pure Solid Compound (Unused / Expired) start->solid_waste contaminated_solids Contaminated Solids (Gloves, Weigh Boats, Wipes) start->contaminated_solids liquid_waste Liquid Solutions (Aqueous or Organic) start->liquid_waste solid_container Hazardous Solid Waste Container (Clearly Labeled, Sealed) solid_waste->solid_container contaminated_solids->solid_container liquid_container Hazardous Liquid Waste Container (Segregated, Clearly Labeled) liquid_waste->liquid_container Segregate Aqueous & Organic Solvents end_node Arrange for Pickup by Certified Waste Management / EH&S solid_container->end_node liquid_container->end_node

Caption: Decision workflow for waste segregation and disposal.

Step-by-Step Disposal Protocols

A. Unused/Expired Solid Compound:

  • Containment: Place the original container, tightly sealed, inside a secondary, larger, sealable plastic bag or container.[9]

  • Labeling: Affix a "Hazardous Waste" label to the outer container. The label must include:

    • The full chemical name: "1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine"

    • The primary hazards: "Irritant," "Harmful"

    • The date of accumulation.

  • Storage: Store the labeled container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[8]

B. Contaminated Solid Waste (PPE, Weigh Boats, Wipes):

  • Collection: Place all contaminated disposable items, such as gloves, absorbent pads, and weigh boats, into a dedicated, durable, lined container designated for hazardous solid waste.[10]

  • Labeling: Clearly label the container "Hazardous Solid Waste" and list the chemical contaminant.

  • Disposal: Once full, securely seal the container and arrange for disposal through your institution's hazardous waste program.[10]

C. Contaminated Liquid Waste (Aqueous or Organic Solutions):

  • Segregation: Crucially, never mix waste streams. Use separate, designated "Hazardous Liquid Waste" containers for aqueous and organic solutions.[11][12] Halogenated and non-halogenated organic wastes must also be kept separate.[11]

  • Containment: Use chemically resistant, sealed containers. Ensure containers are properly vented if there is a risk of gas evolution, though this is not expected for this compound under normal conditions.

  • Labeling: Label each container clearly with its contents (e.g., "Aqueous waste containing 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine" or "Acetonitrile waste containing..."). Indicate the approximate concentration.

  • Prohibition: Under no circumstances should this chemical or its solutions be poured down the drain. [11][13] This can lead to environmental contamination and potentially react with plumbing infrastructure.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area: Restrict access to the spill area. Eliminate any ignition sources as a precaution.[14]

  • Don PPE: Before attempting cleanup, don the full mandatory PPE as described in Section 2 (goggles, lab coat, double-glove with nitrile gloves).

  • Contain & Clean:

    • For solid spills , gently cover the powder with an absorbent material from a chemical spill kit to prevent it from becoming airborne.[8] Carefully sweep the material into a dustpan and place it in a designated hazardous solid waste container.[8]

    • For liquid spills , cover the spill with an appropriate absorbent (e.g., vermiculite or a chemical absorbent pad). Work from the outside in to prevent spreading.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by 70% ethanol), using disposable wipes. Place all cleanup materials into the hazardous solid waste container.

  • Dispose: Seal and label the waste container and dispose of it according to the protocol in Section 3.

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department.

Final Disposal and Logistical Steps

The final step in the disposal process is the transfer of custody to a certified waste management entity.

  • Contact EH&S: All properly sealed and labeled hazardous waste containers must be disposed of through your institution's official channels, typically the Environmental Health & Safety (EH&S) department or a contracted hazardous waste disposal company.[13]

  • Incineration: The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility.[6] This process ensures the complete destruction of the compound.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.[11]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost scientific integrity and responsibility.

References

  • TCI Chemicals. (2025, October 16). Safety Data Sheet: 1-Ethynyl-4-nitrobenzene. TCI Chemicals.
  • Fisher Scientific. (n.d.). Safety Data Sheet. Fisher Scientific.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Cole-Parmer.
  • TCI Chemicals. (2025, November 19). Safety Data Sheet: 1-(2-Nitrophenyl)piperazine. TCI Chemicals.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine. Cayman Chemical.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 1-Phenylpiperazine. Sigma-Aldrich.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine. Fisher Scientific.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. ChemicalBook.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • PubMed Central. (n.d.). Safe handling of hazardous drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Croner-i.
  • Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Duke University.
  • eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. eviQ.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Environmental Health & Safety URI. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
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1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
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Reactant of Route 2
1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine
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